MMGP1
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of MMGP1: A Marine Metagenomic Peptide with Potent Antifungal Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Discovered through functional screening of a marine metagenomic library, the MMGP1 peptide has emerged as a promising novel antifungal agent. This 36-amino acid peptide exhibits potent activity against pathogenic fungi, including Candida albicans and Aspergillus niger. Its unique origin and multifaceted mechanism of action, involving direct cell penetration, DNA binding, and induction of oxidative stress, make it a compelling subject for further investigation in the pursuit of new antifungal therapeutics. This technical guide provides a comprehensive overview of the origin, physicochemical properties, and biological activities of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this intriguing molecule.
Physicochemical Properties of this compound
The this compound peptide's biological functions are intrinsically linked to its specific physicochemical characteristics. These properties, summarized in the table below, contribute to its ability to interact with and traverse fungal cell membranes, as well as engage with intracellular targets.[1][2]
| Property | Value | Reference |
| Amino Acid Sequence | MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK | [3] |
| Molecular Mass | 5026.9 Da | [1] |
| Length | 36 amino acids | [1] |
| Net Positive Charge | +5.04 | [1][2] |
| Isoelectric Point (pI) | 11.915 | [1][2] |
| Hydrophobicity | High | [1][2] |
| Hydrophobic Moment | Low | [1][2] |
| Predicted Secondary Structure | α-helical conformation with an extended coil | [1] |
Discovery of this compound: A Metagenomic Approach
The identification of this compound is a testament to the power of metagenomics in uncovering novel bioactive compounds from uncultured microorganisms. The general workflow for the discovery of antimicrobial peptides from marine metagenomic libraries is a multi-step process that begins with environmental DNA and culminates in the identification of a specific bioactive molecule.
References
The Discovery, Isolation, and Antifungal Mechanism of the Marine-Derived Peptide MMGP1: A Technical Guide
This technical guide provides an in-depth overview of the MMGP1 peptide, a novel antifungal agent identified from a marine metagenome. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its discovery, biochemical properties, and mechanism of action against pathogenic fungi.
Introduction
The emergence of drug-resistant fungal pathogens, such as Candida albicans, presents a significant challenge to public health. This has spurred the search for novel antifungal agents with unique mechanisms of action. This compound is a 36-amino acid peptide discovered through functional screening of a marine metagenomic library.[1] It exhibits potent antifungal activity, particularly against C. albicans and Aspergillus niger, and has been identified as a direct cell-penetrating peptide.[2][3] This guide details the scientific findings related to this compound, focusing on its isolation, characterization, and the molecular pathways it disrupts to exert its fungicidal effects.
Physicochemical and Biological Properties of this compound
This compound is characterized by a unique amino acid sequence: MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK .[2][3] Computational analyses have revealed several key physicochemical properties that contribute to its biological function. The peptide has a net positive charge of +5.04, a high isoelectric point of 11.915, and is amphipathic with high hydrophobicity.[1] These characteristics are crucial for its interaction with and penetration of fungal cell membranes. In addition to its primary antifungal activity, this compound has also been shown to possess chitin-binding and non-specific proteolytic activities.[1][3]
Quantitative Data Summary
The biological activity of this compound has been quantified in several key experiments. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC (µM) |
| Candida albicans | 0.57[2][3] |
| Aspergillus niger | 4.29[2][3] |
Table 2: DNA-Binding Ability of this compound
| This compound Concentration (µM) | Percentage of Unbound Plasmid DNA | Observation |
| 0.036 | ~100% | Normal DNA migration |
| 0.072 | ~100% | Normal DNA migration |
| 0.288 | >40% | Reduced DNA migration |
| 0.576 | 0% | No detectable unbound DNA |
Data derived from agarose gel shift assay analysis.[2][4]
Table 3: In Vitro Transcription Inhibition by this compound
| This compound Concentration (µM) | Level of Transcription Inhibition |
| < 0.576 | No significant inhibition |
| 0.576 | 78% |
Based on the in vitro expression of the mouse β-actin gene.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Peptide Synthesis and Purification
This compound was chemically synthesized using a solid-phase method.[5] While the specific cleavage and purification details for this compound are proprietary to the synthesizing company (GenScript), a general protocol for solid-phase peptide synthesis (SPPS) involves:
-
Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin) is used as the starting point for peptide assembly.
-
Chain Elongation: The peptide is assembled amino acid by amino acid from the C-terminus to the N-terminus. Each cycle consists of:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in a solvent like NMP.
-
Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.
-
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved by treating the resin with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[6]
-
Purification: The crude peptide is precipitated with a cold solvent like diethyl ether, dried, and then purified to homogeneity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.[1]
DNA-Binding Assay (Agarose Gel Shift)
This assay evaluates the ability of this compound to bind to plasmid DNA.
-
Reaction Mixture: A constant amount of plasmid DNA (e.g., 100 ng of pBluescript SK+) is incubated with varying concentrations of this compound peptide in a suitable buffer (e.g., HEPES-buffered saline) for 30 minutes at room temperature.[2]
-
Electrophoresis: The mixtures are loaded onto a 1% agarose gel. A control lane contains only the plasmid DNA without the peptide.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The migration of DNA is observed; DNA complexed with the peptide will migrate slower or be retained in the well, indicating a binding event.[2]
DNase I Protection Assay
This experiment determines if this compound binding protects DNA from enzymatic degradation.
-
Complex Formation: Plasmid DNA (100 ng) is incubated with varying concentrations of this compound for 30 minutes at room temperature to allow for peptide-DNA complex formation.[2]
-
Enzymatic Digestion: A solution containing MgCl₂ and CaCl₂ is added, followed by the addition of DNase I (e.g., 0.5 mg/ml). The mixture is then incubated at 42°C for 30 minutes.[2]
-
Peptide Removal: The peptide is removed from the DNA by treatment with a protease (e.g., proteinase K) to allow for the analysis of the DNA.
-
Analysis: The samples are analyzed by agarose gel electrophoresis. If this compound protects the DNA, the DNA band will remain intact compared to the control (DNA with DNase I but without this compound), which will show degradation.[2]
In Vivo Transcription Inhibition Assay
This assay measures the effect of this compound on RNA synthesis within living fungal cells.
-
Cell Treatment: C. albicans cells are treated with this compound at its MIC (0.57 µM) for various time intervals.
-
Labeling: A uridine analog, 5-ethynyluridine (EU), is added to the cell culture. EU is incorporated into newly synthesized (nascent) RNA.[2][8]
-
Detection: The incorporated EU is detected using a fluorescent azide via a click chemistry reaction. The resulting fluorescence intensity, which is proportional to the amount of nascent RNA, can be quantified.
-
Analysis: The level of transcription is analyzed using fluorescence microscopy and flow cytometry. A decrease in fluorescence in this compound-treated cells compared to untreated controls indicates transcription inhibition.[2]
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the generation of endogenous ROS in fungal cells upon treatment with this compound.
-
Cell Treatment: C. albicans cells are treated with this compound (0.57 µM) for different time periods (e.g., up to 6 hours). A known ROS inducer like H₂O₂ (1 mM) can be used as a positive control.[2]
-
Staining: The cells are stained with a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). This probe is non-fluorescent until it is oxidized by intracellular ROS, at which point it becomes highly fluorescent DCF.[2]
-
Quantification: The percentage of fluorescent cells and the intensity of fluorescence are measured using flow cytometry. An increase in DCF fluorescence over time in treated cells indicates the production of ROS.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its antifungal effect through a multi-step process that does not involve disruption of the cell membrane but rather targets intracellular processes. The peptide penetrates the fungal cell in an energy-independent manner, acting as a direct cell-penetrating peptide.[2][9] Once inside the cell, it initiates a cascade of events leading to cell death.
The proposed mechanism of action for this compound is as follows:
-
Cell Penetration: this compound directly penetrates the C. albicans cell wall and membrane.[9]
-
DNA Binding: The peptide translocates to the nucleus where it binds directly and non-specifically to DNA. This interaction is strong and protects the DNA from nuclease degradation.[2][4]
-
Transcription Inhibition: The binding of this compound to DNA physically obstructs the transcription machinery, leading to a significant reduction in nascent RNA synthesis.[2][8]
-
ROS Production: The inhibition of essential cellular processes triggers a secondary effect: the massive endogenous production of Reactive Oxygen Species (ROS).[4][8]
-
Oxidative Damage: The accumulation of ROS leads to widespread oxidative damage to key cellular components, including proteins, lipids, and DNA.[4][8]
-
Mitochondrial Dysfunction: A critical consequence of ROS accumulation is the dissipation of the mitochondrial membrane potential, which disrupts energy production and further contributes to the apoptotic-like cascade.[2][8]
-
Cell Death: The culmination of transcription inhibition, oxidative stress, and mitochondrial failure leads to fungal cell death.[8]
Visualizations
The following diagrams illustrate the experimental workflow for this compound characterization and its proposed mechanism of action.
Caption: Workflow for this compound discovery, synthesis, and characterization.
Caption: The signaling cascade initiated by this compound in fungal cells.
Conclusion
This compound represents a promising new class of antifungal peptides with a multifaceted mechanism of action. Its ability to penetrate fungal cells and inhibit fundamental cellular processes like transcription, while also inducing a lethal cascade of oxidative stress, makes it an attractive candidate for further therapeutic development. This guide provides a comprehensive summary of the foundational research on this compound, offering valuable data and protocols for scientists working to combat the growing threat of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 5. genscript.com [genscript.com]
- 6. rsc.org [rsc.org]
- 7. Purification and characterization of a novel antimicrobial peptide from maize (Zea mays L.) kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the marine metagenome-derived peptide, MMGP1. It details the peptide's primary amino acid sequence, physicochemical properties, and the experimental methodologies employed in its characterization. Furthermore, this document elucidates the current understanding of its antifungal mechanism of action, offering insights for its potential application in drug development.
Core Data Summary
The fundamental characteristics of the this compound peptide are summarized below, providing a clear quantitative basis for further investigation.
| Property | Value |
| Primary Amino Acid Sequence | MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK |
| Number of Amino Acids | 36 |
| Molecular Mass | 5026.9 Da |
| Minimum Inhibitory Concentration (MIC) vs. Candida albicans | 0.57 µM[1][2] |
| Minimum Inhibitory Concentration (MIC) vs. Aspergillus niger | 4.29 µM[2] |
Elucidation of the Primary Structure and Function: Experimental Protocols
The characterization of this compound involved a series of meticulous experimental procedures, from its initial identification to the determination of its antifungal activity. The key methodologies are detailed below.
Identification and Cloning
This compound was identified through functional screening of a marine metagenomic library. The open reading frame (ORF) of 108 base pairs, designated this compound, was subsequently cloned into a pET expression system for recombinant production in Escherichia coli BL21 (DE3).[3]
Purification and Mass Spectrometry
The recombinant this compound peptide was purified to homogeneity. The precise molecular mass of the 36-amino acid peptide was confirmed as 5026.9 Da using mass spectrometry analysis.[3]
Antifungal Activity Assessment
The minimum inhibitory concentration (MIC) of the purified this compound was determined against the fungal pathogens Candida albicans and Aspergillus niger. These assays quantified the peptide's potent antifungal efficacy.[1][2]
Cellular Internalization Studies
To understand how this compound interacts with fungal cells, its cellular internalization mechanism in Candida albicans was investigated. This involved labeling the peptide with fluorescein 5-isothiocyanate (FITC) and subsequent analysis using fluorescence microscopy and flow cytometry. These studies revealed that the peptide can penetrate C. albicans cells in a time-dependent but energy-independent manner, even at 4°C, and its uptake is not hindered by endocytic inhibitors like sodium azide.[1]
DNA Binding and Transcription Inhibition Assays
The interaction of this compound with DNA was a key focus of investigation into its mechanism of action. Agarose gel shift assays demonstrated a significant DNA-binding ability.[2] Further experiments, including fluorescence quenching of SYTO 9 probe and DNase I protection assays, confirmed the formation of peptide-DNA complexes and the peptide's ability to shield DNA from enzymatic degradation.[2] The functional consequence of this binding was assessed through in vitro transcription assays, which showed a decrease in mRNA synthesis in the presence of this compound, indicating inhibition of transcription.[2]
Analysis of Reactive Oxygen Species (ROS) Production
The induction of endogenous reactive oxygen species (ROS) was identified as another critical component of this compound's antifungal activity. The production of ROS in C. albicans cells treated with this compound was measured over time, revealing a significant increase that contributes to cellular damage and death.[2]
Visualizing the Molecular Journey of this compound
The following diagrams illustrate the experimental workflow for characterizing this compound and its proposed mechanism of antifungal action.
References
MMGP1: A Cell-Penetrating Antifungal Peptide - A Technical Guide
Abstract
The emergence of drug-resistant fungal pathogens, particularly Candida albicans, poses a significant threat to public health. This has spurred research into novel antifungal agents with unique mechanisms of action. MMGP1, a 36-amino acid peptide identified from a marine metagenomic library, has emerged as a promising candidate. It exhibits potent antifungal activity through a multi-faceted mechanism initiated by its ability to directly penetrate fungal cells. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies used in its characterization, and visualizing its mechanism of action and relevant experimental workflows for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel antifungal peptide with the sequence MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK.[1][2][3] It was discovered through functional screening of a marine metagenome and has demonstrated significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][2][3][4] Unlike many conventional antifungal drugs that target the cell wall or membrane, this compound functions as a cell-penetrating peptide (CPP), translocating across the fungal cell membrane to interact with intracellular targets.[5][6] Its mechanism is independent of energy-requiring endocytic pathways, allowing it to bypass common resistance mechanisms.[5] Once inside the cell, this compound initiates a cascade of events including DNA binding, transcription inhibition, and induction of oxidative stress, ultimately leading to fungal cell death.[2][7] This guide synthesizes the current knowledge on this compound to serve as a comprehensive resource for the scientific community.
Physicochemical and Biological Properties
Computational and experimental analyses have defined the key characteristics of this compound that contribute to its antifungal activity. The peptide has a molecular mass of 5026.9 Da.[4] Its notable physicochemical properties include a high net positive charge (+5.04) and an isoelectric point of 11.915, which facilitates its initial interaction with the negatively charged fungal cell surface.[4]
Quantitative Data Summary
The biological activity of this compound has been quantified through various assays. The following tables summarize the key findings.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | 0.57 µM | [1][2][3][6] |
| Aspergillus niger | 4.29 µM | [1][2][3] |
Table 2: Cytotoxicity Profile of this compound
| Assay | Effective Concentration | Remarks | Reference |
| Hemolytic Activity | 11.84 µM | Concentration causing hemolysis is significantly higher than the MIC against C. albicans. | [2] |
Table 3: Mechanistic Quantitative Data (C. albicans)
| Parameter | Time Point | % of Cells Showing Effect | Method | Reference |
| Mitochondrial Membrane | 6 hours | 27% | Rhodamine 123 / Flow Cytometry | [2][3] |
| Potential Dissipation | 12 hours | 56.1% | Rhodamine 123 / Flow Cytometry | [2][3] |
| 24 hours | 83% | Rhodamine 123 / Flow Cytometry | [2][3] |
Mechanism of Action
This compound's antifungal effect is a multi-step process that begins with cell entry and culminates in apoptosis-like cell death.
-
Cell Penetration : this compound directly penetrates the C. albicans cell membrane in a time-dependent but energy-independent manner.[1][5] This was confirmed by experiments showing that internalization occurs at 4°C and is unaffected by endocytic inhibitors like sodium azide.[4][5][8] Kinetic studies show the peptide initially localizes on the cell membrane before entering the cytosol.[5] The interaction is facilitated by the presence of anionic lipids in the fungal membrane.[1]
-
DNA Binding : Once inside the cell, this compound exhibits a remarkable ability to bind to DNA.[1][2][7] This interaction, confirmed by agarose gel shift assays, is thought to involve the stacking of the peptide's indole rings with nucleotide bases.[1][7] Specific residues, including TRP3, SER4, ARG8, PHE10, and others, have been identified as crucial for this DNA-binding property.[1][4][6]
-
Inhibition of Transcription : The binding of this compound to DNA directly interferes with macromolecular synthesis. Experiments have shown a strong inhibition of the incorporation of 5-ethynyluridine (EU) into nascent RNA in treated C. albicans cells.[2][7]
-
Induction of Oxidative Stress : Following transcription inhibition, this compound induces the endogenous accumulation of reactive oxygen species (ROS).[2][7] This hyper-production of ROS leads to significant cellular damage, including the oxidation of proteins and lipids, resulting in increased levels of protein carbonyls and thiobarbituric acid reactive substances.[2][7]
-
Mitochondrial Dysfunction and Cell Death : The cascade of oxidative stress leads to the dissipation of the mitochondrial membrane potential and subsequent DNA fragmentation, culminating in fungal cell death.[2][7] The critical role of ROS in this process was confirmed by experiments where the addition of the antioxidant glutathione increased the viability of this compound-treated C. albicans cells.[2][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's function.
Peptide Synthesis and Labeling
-
Synthesis : The this compound peptide was synthesized using a solid-phase method.[8]
-
Labeling : For internalization studies, the peptide is labeled with Fluorescein 5-isothiocyanate (FITC). 5 mg of the peptide is dissolved in 1 mL of 50 mM Tris buffer (pH 7.4). FITC is added at a molar ratio of 1:5 (peptide:dye) and incubated for 2 hours at room temperature in the dark. Unconjugated dye is removed by gel filtration chromatography.
Cell Penetration Assay
This assay determines how this compound enters fungal cells.
-
Cell Culture : C. albicans is grown in YPD broth to the mid-logarithmic phase. Cells are harvested, washed, and resuspended in a suitable buffer like PBS.
-
Treatment : Cells are incubated with FITC-labeled this compound at its MIC.
-
Conditions : To test for energy dependence, parallel experiments are conducted:
-
Analysis :
-
Fluorescence Microscopy : Aliquots of cells are taken at various time points, washed to remove external peptide, and observed under a confocal microscope to visualize the subcellular localization of the peptide.[5]
-
Flow Cytometry : The percentage of fluorescent cells and the mean fluorescence intensity are quantified to measure peptide uptake.[5]
-
DNA Binding Assay (Agarose Gel Shift)
This assay visually confirms the interaction between this compound and DNA.[1][7]
-
Reaction Mixture : A fixed amount of plasmid DNA (e.g., 200 ng) is incubated with increasing concentrations of this compound peptide in a binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 20 mM KCl, 50 µg/mL BSA).
-
Incubation : The mixture is incubated at room temperature for 30 minutes to allow for complex formation.
-
Electrophoresis : The samples are loaded onto a 1% agarose gel. Electrophoresis is carried out at a constant voltage.
-
Visualization : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. DNA bound to the peptide will have retarded mobility, resulting in a "shift" compared to the unbound DNA control.
Reactive Oxygen Species (ROS) Detection
This protocol quantifies the intracellular generation of ROS.[2]
-
Cell Culture and Treatment : C. albicans cells are grown and treated with this compound at its MIC for various time points (e.g., 1, 3, and 6 hours).
-
Probe Loading : Cells are harvested, washed, and incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30-60 minutes in the dark. H2DCFDA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Analysis : Cells are washed to remove excess probe and analyzed immediately by flow cytometry. An increase in DCF fluorescence intensity in treated cells compared to untreated controls indicates ROS production.
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents with a mechanism of action that is distinct from currently available drugs. Its ability to directly penetrate fungal cells and act on intracellular targets makes it a valuable candidate for overcoming existing resistance issues. The data clearly indicates a multi-pronged attack involving DNA binding, transcription inhibition, and the induction of lethal oxidative stress.
Future research should focus on optimizing the peptide's structure to enhance its efficacy and selectivity while minimizing potential cytotoxicity. Further studies in animal models are necessary to evaluate its in vivo therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the development of this compound and other cell-penetrating peptides as next-generation antifungal therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the DNA-Binding Properties of MMGP1
This technical guide provides a comprehensive overview of the DNA-binding properties of the Methanococcus maripaludis growth-related protein 1 (this compound). It consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated biological and experimental frameworks to facilitate a deeper understanding of this protein's function.
Core Concepts: this compound Structure and Function
Methanococcus maripaludis growth-related protein 1 (this compound), encoded by the MMP1236 gene, is a small protein with a molecular weight of approximately 16.5 kDa. The protein exists as a homodimer, a structural arrangement that is fundamental to its biological activity. The C-terminus of this compound features a β-barrel domain, which is the primary site of interaction with DNA. This interaction suggests a role for this compound in the regulation of gene expression within the archaeon M. maripaludis. While its precise physiological function is still under active investigation, its ability to bind DNA is a key characteristic.
Quantitative Data on this compound-DNA Interaction
The binding affinity and stoichiometry of this compound with DNA have been characterized using biophysical methods such as Isothermal Titration Calorimetry (ITC). The key quantitative parameters are summarized below for straightforward comparison.
| Parameter | Value | Experimental Method | Significance |
| Dissociation Constant (K_d) | 1.8 ± 0.2 μM | Isothermal Titration Calorimetry | Measures the binding affinity; a lower value indicates a stronger binding interaction. |
| Stoichiometry (n) | ~1.0 | Isothermal Titration Calorimetry | Indicates that one this compound dimer binds to one molecule of the DNA duplex. |
| Enthalpy Change (ΔH) | -10.9 ± 0.2 kcal/mol | Isothermal Titration Calorimetry | Reveals the binding is an enthalpically driven process. |
| Entropy Change (ΔS) | -2.1 cal/mol/deg | Isothermal Titration Calorimetry | The negative entropy suggests an increase in order upon binding. |
Table 1: Summary of Quantitative Binding Data for this compound
Key Experimental Protocols
The characterization of this compound's DNA-binding properties relies on several well-established experimental techniques. The detailed methodologies for these key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Methodology:
-
Sample Preparation: Purified this compound protein is dialyzed against the desired buffer. The DNA ligand is dissolved in the same dialysis buffer.
-
Instrument Setup: The sample cell is filled with the this compound solution, and the injection syringe is loaded with the DNA solution. The system is allowed to equilibrate to a constant temperature.
-
Titration: A series of small, precise injections of the DNA ligand into the protein solution are performed.
-
Data Acquisition: The heat change associated with each injection is measured and recorded.
-
Data Analysis: The resulting data are integrated and plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K_d, ΔH, and n).
The Role of MMGP1 in Inducing Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMGP1, a novel cell-penetrating antifungal peptide derived from marine metagenome, has demonstrated potent activity against the pathogenic yeast Candida albicans. A significant component of its mechanism of action is the induction of endogenous reactive oxygen species (ROS), which triggers a cascade of events leading to fungal cell death. This technical guide provides an in-depth analysis of the role of this compound in ROS induction, detailing the proposed signaling pathways, experimental methodologies to assess its effects, and a summary of the quantitative data available. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its mechanism of action.
Introduction
The emergence of drug-resistant fungal pathogens, particularly Candida albicans, poses a significant threat to public health. This has spurred the search for novel antifungal agents with unique mechanisms of action. This compound, a 36-amino acid peptide, has been identified as a promising candidate with a minimum inhibitory concentration (MIC) of 0.57 µM against C. albicans.[1][2] A key feature of this compound's antifungal activity is its ability to penetrate the fungal cell and induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][4] Understanding the intricacies of this ROS-inducing mechanism is crucial for the development of this compound as a potential therapeutic agent.
Proposed Mechanism of Action
The current understanding of this compound's mechanism of action suggests a multi-step process initiated by its entry into the fungal cell, culminating in ROS-mediated apoptosis-like cell death.
Cellular Entry and DNA Interaction
This compound acts as a cell-penetrating peptide, capable of translocating across the C. albicans cell membrane in an energy-independent manner.[5] Once inside the cell, it exhibits a remarkable ability to bind to DNA.[3][4] This interaction is thought to be a critical initiating event in its antifungal cascade. The binding of this compound to DNA has been shown to inhibit transcription, as evidenced by a decrease in mRNA synthesis and the inhibition of the incorporation of 5-ethynyluridine into nascent RNA.[3]
Induction of Reactive Oxygen Species (ROS)
Following the inhibition of transcription, a significant increase in the intracellular concentration of ROS is observed.[3][4] While the precise signaling pathway linking transcriptional inhibition to ROS production remains to be fully elucidated, the dissipation of mitochondrial membrane potential strongly suggests mitochondrial involvement.[3] It is hypothesized that the disruption of normal cellular processes due to transcriptional arrest may lead to mitochondrial dysfunction, resulting in the leakage of electrons from the electron transport chain and the subsequent formation of superoxide radicals. The addition of the antioxidant glutathione has been shown to increase the viability of this compound-treated C. albicans cells, confirming that ROS production is a major contributor to the peptide's antifungal activity.[3]
Downstream Effects of ROS Accumulation
The hyper-production of ROS triggers a cascade of damaging events within the fungal cell:
-
Oxidative Damage to Proteins and Lipids: The elevated ROS levels lead to a time-dependent increase in protein carbonyls and thiobarbituric acid reactive substances (TBARS), which are markers of protein and lipid oxidation, respectively.[3]
-
Mitochondrial Dysfunction: A significant decrease in mitochondrial membrane potential is observed, indicating compromised mitochondrial integrity and function.[3]
-
DNA Fragmentation: The accumulation of ROS ultimately leads to DNA fragmentation, a hallmark of apoptosis.[3]
These events collectively contribute to the potent fungicidal activity of this compound.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced ROS
Caption: Proposed signaling cascade of this compound in C. albicans.
Experimental Workflow for Assessing this compound-Induced Oxidative Stress
References
- 1. The Antifungal Peptide MCh-AMP1 Derived From Matricaria chamomilla Inhibits Candida albicans Growth via Inducing ROS Generation and Altering Fungal Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Antifungal Peptide MCh-AMP1 Derived From Matricaria chamomilla Inhibits Candida albicans Growth via Inducing ROS Generation and Altering Fungal Cell Membrane Permeability [frontiersin.org]
- 4. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Peptide MMGP1: A Technical Guide to its Inhibition of Macromolecular Synthesis in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the marine metagenome-derived peptide, MMGP1, and its potent antifungal activity, with a specific focus on its mechanism of inhibiting macromolecular synthesis in fungi. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and antimicrobial development.
Core Antifungal Activity of this compound
This compound is a cell-penetrating peptide that has demonstrated significant antifungal efficacy, particularly against the opportunistic human pathogen Candida albicans.[1][2][3] Its mechanism of action is multifaceted, culminating in fungal cell death through a series of orchestrated intracellular events. A key aspect of its antifungal prowess lies in its ability to interfere with fundamental cellular processes, most notably macromolecular synthesis.
Quantitative Inhibition Data
The potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 0.57 µM |
| Aspergillus niger | 4.29 µM |
Table 1: Minimum Inhibitory Concentrations of this compound against pathogenic fungi.[2][4]
Mechanism of Action: Inhibition of Macromolecular Synthesis
This compound exerts its antifungal effect primarily by targeting the synthesis of macromolecules essential for fungal viability, namely nucleic acids. The peptide's ability to penetrate the fungal cell membrane is a critical first step in this process.[5]
DNA Binding and Transcription Inhibition
Upon entering the fungal cell, this compound exhibits a remarkable ability to bind directly to DNA.[1][2][3] This interaction is a pivotal event that leads to the direct inhibition of transcription, the process by which genetic information from DNA is copied into messenger RNA (mRNA).[1][2][3] The inhibition of transcription effectively halts the production of proteins, which are vital for all cellular functions.
Studies have shown a significant decrease in mRNA synthesis in the presence of this compound.[1][2][3] Specifically, experiments using the uridine analog 5-ethynyluridine (EU) have demonstrated a strong inhibition of its incorporation into nascent RNA in C. albicans treated with this compound, providing direct evidence for the peptide's role in disrupting macromolecular synthesis.[1][2][3]
Downstream Effects: A Cascade to Cell Death
The initial insult of transcription inhibition by this compound triggers a cascade of downstream events that collectively contribute to fungal cell death. A major consequence is the endogenous accumulation of reactive oxygen species (ROS).[1][2][3] This hyper-production of ROS leads to:
-
Oxidative Stress: Increased levels of protein carbonyls and thiobarbituric acid reactive substances are observed, indicating widespread oxidative damage to cellular components.[1][2][3]
-
Mitochondrial Dysfunction: The accumulation of ROS causes dissipation of the mitochondrial membrane potential, compromising the cell's primary energy production machinery.[1][2][3][6]
-
DNA Fragmentation: The oxidative stress and cellular damage culminate in the fragmentation of the fungal DNA.[1][2][3][6]
The following diagram illustrates the proposed signaling pathway for this compound's antifungal action:
Caption: Proposed signaling pathway of this compound's antifungal action.
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a series of key in vitro and in vivo experiments. The methodologies for these are detailed below.
Agarose Gel Shift Assay for DNA Binding
This assay is employed to demonstrate the direct interaction between this compound and DNA.
-
Principle: The migration of DNA through an agarose gel is retarded when it is bound by a peptide, resulting in a "shift" in the band's position compared to unbound DNA.
-
Protocol:
-
Plasmid DNA (e.g., pUC19) is incubated with varying concentrations of this compound in a suitable binding buffer for a specified time at room temperature.
-
The reaction mixtures are loaded onto an agarose gel.
-
Electrophoresis is performed to separate the DNA-peptide complexes from unbound DNA.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light to observe the shift in DNA migration.
-
In Vitro Transcription Assay
This assay quantifies the inhibitory effect of this compound on RNA synthesis.
-
Principle: A commercially available in vitro transcription kit is used to synthesize RNA from a DNA template. The amount of synthesized RNA is measured in the presence and absence of this compound.
-
Protocol:
-
A reaction mixture containing a DNA template (e.g., mouse β-actin gene), RNA polymerase, and ribonucleotides is prepared.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reactions are incubated at 37°C to allow for transcription to occur.
-
The synthesized RNA is then quantified, often using methods like reverse transcription-quantitative PCR (RT-qPCR) or by incorporating labeled nucleotides and measuring their incorporation.
-
Measurement of Reactive Oxygen Species (ROS) Production
Flow cytometry is a common method to quantify the intracellular generation of ROS.
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of DCF fluorescence is proportional to the amount of ROS.
-
Protocol:
-
Candida albicans cells are treated with this compound for various time points.
-
The treated cells are then incubated with H₂DCF-DA.
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The percentage of fluorescent cells and the mean fluorescence intensity are analyzed to quantify ROS production.
-
The following diagram outlines the experimental workflow for assessing this compound's activity:
Caption: Experimental workflow for characterizing this compound's antifungal activity.
Conclusion
The marine-derived peptide this compound represents a promising candidate for the development of novel antifungal therapeutics. Its unique mechanism of action, which involves cell penetration, direct DNA binding, and the subsequent inhibition of transcription, sets it apart from many currently available antifungal agents. The resulting cascade of events, including ROS production and mitochondrial dysfunction, leads to effective fungal cell death. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential antifungal peptides. A thorough understanding of its inhibitory effects on macromolecular synthesis is crucial for its potential translation into clinical applications.
References
- 1. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Proteolytic Profile of MMGP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMGP1, a novel antifungal peptide identified from marine metagenomic libraries, has garnered significant interest for its potent activity against pathogenic fungi like Candida albicans. Beyond its direct cell-penetrating and DNA-binding capabilities, this compound exhibits distinct proteolytic activity, a feature that may contribute to its overall mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's proteolytic function, detailing its substrate specificity, the methodologies used for its characterization, and its potential implications in drug development.
Introduction to this compound
This compound is a 36-amino acid cationic peptide with a molecular mass of 5026.9 Da.[1] It possesses direct cell-penetrating properties, allowing it to enter fungal cells in a time-dependent and energy-independent manner.[2][3] Its antifungal mechanism is multifaceted, involving DNA binding, inhibition of macromolecular synthesis, and induction of reactive oxygen species (ROS), ultimately leading to fungal cell death.[4][5] A key, yet less explored, aspect of its function is its intrinsic proteolytic activity.[1] Understanding this enzymatic capability is crucial for a complete picture of its biological role and for harnessing its therapeutic potential.
Proteolytic Activity of this compound
This compound has been shown to possess efficient in vitro proteolytic activity, which is believed to be associated with its antifungal properties.[1] This activity has been confirmed against several protein substrates.
Substrate Specificity
Liquid chromatography-mass spectrometry (LC-MS) analysis of bovine serum albumin (BSA), RNaseA, and casein treated with this compound revealed that the peptide does not have a specific cleavage site.[1] Instead, it acts as a non-specific protease, cleaving peptide bonds at multiple positions within the substrate proteins.[1]
Cofactor Influence
The proteolytic activity of this compound is influenced by the presence of divalent cations. Specifically, the presence of Mn²⁺ has been shown to enhance its enzymatic activity.[1]
Quantitative Data on Proteolytic Activity
While the proteolytic nature of this compound has been established, detailed quantitative kinetic data such as Michaelis-Menten constants (Kₘ), maximum reaction velocity (Vₘₐₓ), and catalytic efficiency (k꜀ₐₜ/Kₘ) have not yet been published in the reviewed literature. The following table summarizes the available qualitative and semi-quantitative data.
| Parameter | Substrate(s) | Observation | Citation |
| Cleavage Specificity | BSA, RNaseA, Casein | Non-specific cleavage at multiple peptide bonds. | [1] |
| Cofactor Dependence | - | Proteolytic activity is enhanced in the presence of Mn²⁺. | [1] |
| Confirmation of Activity | Gelatin, Casein | Confirmed by zymography, Tricine SDS-PAGE, and gel filtration chromatography. | [1] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully available in the public domain. However, based on the cited methodologies, the following sections outline the standard procedures for the key experiments used to characterize this compound's proteolytic activity.
Zymography for Protease Activity Detection
Zymography is a technique used to detect proteolytic activity in which the protein substrate is co-polymerized with the polyacrylamide gel.
Protocol:
-
Gel Preparation: Prepare a polyacrylamide gel (e.g., 12% SDS-PAGE) containing a protein substrate such as gelatin or casein at a final concentration of 0.1%.
-
Sample Preparation: Mix the this compound peptide sample with a non-reducing sample buffer. Do not heat the sample, as this would irreversibly denature the peptide.
-
Electrophoresis: Run the gel under standard SDS-PAGE conditions.
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a digestion buffer (e.g., Tris-HCl, pH 7.5, containing MnCl₂) at 37°C for several hours to overnight.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Zones of proteolytic activity will appear as clear bands against a blue background, where the substrate has been degraded.
In-Solution Proteolytic Assay with Tricine SDS-PAGE
This method is used to visualize the degradation of a protein substrate by this compound over time.
Protocol:
-
Reaction Setup: Incubate the substrate protein (e.g., BSA, RNaseA, or casein) with this compound in a suitable reaction buffer at a specific molar ratio. Include a control reaction without this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in the aliquots by adding a reducing SDS-PAGE sample buffer and boiling for 5 minutes.
-
Tricine SDS-PAGE: Analyze the samples on a Tricine-SDS-PAGE gel, which provides better resolution for smaller peptides.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the disappearance of the full-length substrate band and the appearance of smaller cleavage products over time in the this compound-treated samples.
Cleavage Site Identification by LC-MS
Liquid chromatography-mass spectrometry is employed to identify the specific peptide bonds cleaved by this compound.
Protocol:
-
Proteolytic Digestion: Incubate the target protein substrate with this compound for a sufficient duration to achieve significant cleavage.
-
Sample Preparation: Stop the reaction and prepare the sample for mass spectrometry. This may involve reduction and alkylation of cysteine residues to ensure proper analysis.
-
LC Separation: Separate the resulting peptide fragments using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot, SEQUEST) to identify the peptide fragments by comparing the experimental MS/MS spectra to the theoretical fragmentation patterns of the substrate protein sequence. The identified N- and C-termini of the fragments will reveal the cleavage sites.
Visualizations
Experimental Workflow for Characterizing Proteolytic Activity
Caption: Workflow for the identification and characterization of this compound proteolytic activity.
Proposed Antifungal Mechanism of this compound
Caption: A simplified model of the intracellular antifungal action of this compound.
Implications for Drug Development
The proteolytic activity of this compound adds another layer to its potential as a therapeutic agent.
-
Broad-Spectrum Activity: The non-specific nature of its proteolytic activity could contribute to its broad-spectrum antifungal effects by degrading various essential fungal proteins.
-
Synergistic Effects: This enzymatic action may work in concert with its other functions, such as membrane penetration and DNA binding, to enhance its overall efficacy.
-
Drug Delivery: As a cell-penetrating peptide, this compound could potentially be engineered to deliver other therapeutic molecules into target cells. Its proteolytic stability and activity would be important considerations in such designs.
-
Safety and Off-Target Effects: A critical aspect for future research will be to determine the selectivity of this compound's proteolytic activity for fungal versus mammalian proteins to assess its potential toxicity and therapeutic window.
Conclusion and Future Directions
This compound is a promising antifungal peptide with a multifaceted mechanism of action that includes a notable non-specific proteolytic activity. While its ability to degrade various protein substrates has been confirmed, a significant gap remains in the quantitative characterization of this enzymatic function. Future research should focus on:
-
Determining the kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) of this compound with various substrates.
-
Identifying the active site and the key residues responsible for its catalytic activity through site-directed mutagenesis.
-
Investigating the pH and temperature optima for its proteolytic function.
-
Evaluating its proteolytic activity in the presence of protease inhibitors to classify its mechanistic class.
-
Assessing its proteolytic effect on mammalian proteins to understand its selectivity and potential for off-target effects.
A thorough understanding of the proteolytic dimension of this compound will be instrumental in advancing its development as a next-generation antifungal therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of the MMGP1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMGP1 is a novel 36-amino acid antifungal peptide originally identified from a marine metagenomic library. It exhibits potent activity against pathogenic fungi, including Candida albicans and Aspergillus niger.[1][2] Unlike many conventional antifungal agents, this compound demonstrates a multifaceted mechanism of action, making it a compelling candidate for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their characterization, and a visual representation of its known signaling pathways and experimental workflows.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its biological activity, stability, and potential for formulation.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Method of Determination | Reference |
| Amino Acid Sequence | MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK | Edman Degradation / Mass Spectrometry | [1] |
| Molecular Weight | 5026.9 Da | Mass Spectrometry | |
| Isoelectric Point (pI) | 11.915 | Isoelectric Focusing / Computational | |
| Net Charge (at pH 7) | +5.04 | Computational | |
| Secondary Structure | Predominantly α-helical | Circular Dichroism Spectroscopy | |
| Amphipathicity | High | Computational | |
| Hydrophobicity | High | Computational |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Observations |
| Water | Soluble | As a highly charged peptide, it is expected to be soluble in aqueous solutions. |
| Acetic Acid (dilute) | Soluble | The positive net charge suggests solubility in acidic solutions. |
| DMSO (Dimethyl sulfoxide) | Soluble | Often used for hydrophobic peptides. |
| Acetonitrile / Methanol | Soluble | Can be used, particularly in purification protocols. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the physicochemical and biological properties of this compound.
Peptide Synthesis and Purification
a. Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide resin is initiated with an Fmoc-protected amino acid.
-
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in N-methyl-2-pyrrolidone (NMP) to expose the free amine for the next coupling step.
-
Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
b. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column is commonly used for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing concentration of mobile phase B is used to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: The peptide is detected by monitoring the absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected, and the purity is assessed by analytical RP-HPLC and mass spectrometry.
Molecular Weight Determination by MALDI-TOF Mass Spectrometry
-
Matrix Preparation: A saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, is prepared in a solvent mixture of acetonitrile and water with 0.1% TFA.
-
Sample Preparation: The purified peptide solution is mixed with the matrix solution.
-
Spotting: A small volume of the peptide-matrix mixture is spotted onto a MALDI target plate and allowed to air-dry, forming co-crystals.
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a pulsed UV laser, causing desorption and ionization of the peptide molecules. The time of flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the peptide.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region. The concentration of the peptide is accurately determined.
-
Instrument Settings:
-
Wavelength Range: Typically 190-260 nm for secondary structure analysis.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.1 nm.
-
Accumulations: Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The CD spectrum is recorded, and the buffer baseline is subtracted. The data is converted to mean residue ellipticity. The resulting spectrum is analyzed using deconvolution software to estimate the percentages of α-helix, β-sheet, and random coil structures.
Isoelectric Point Determination by Isoelectric Focusing (IEF)
-
Gel Preparation: A polyacrylamide gel containing a mixture of carrier ampholytes is prepared to create a stable pH gradient.
-
Sample Application: The peptide sample is applied to the IEF gel.
-
Focusing: An electric field is applied across the gel. The positively charged peptide will migrate towards the cathode, and as it moves through the pH gradient, its net charge will decrease.
-
Equilibrium: The peptide will stop migrating when it reaches the pH where its net charge is zero, which is its isoelectric point.
-
Detection: The gel is stained with a suitable dye (e.g., Coomassie Brilliant Blue) to visualize the focused peptide band. The pI is determined by comparing the position of the band to a standard pI marker.
Solubility Assessment
-
Initial Screening: A small amount of the lyophilized peptide is first tested for solubility in distilled water.
-
Acidic and Basic Conditions: If not soluble in water, solubility is tested in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium bicarbonate) solutions, depending on the net charge of the peptide. For the basic this compound, an acidic solution would be a logical next step.
-
Organic Solvents: For highly hydrophobic peptides, solubility can be tested in organic solvents like DMSO, followed by dilution in an aqueous buffer.
-
Quantification: The amount of dissolved peptide can be quantified by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by using a peptide quantification assay.
Antifungal Activity Assays
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A two-fold serial dilution of the this compound peptide is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target fungal cells (Candida albicans) is added to each well.
-
The plate is incubated at the optimal growth temperature for the fungus.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible fungal growth.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Candida albicans cells are treated with this compound at its MIC.
-
A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell suspension.
-
In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The increase in fluorescence is measured using a fluorometer or fluorescence microscope, indicating the level of intracellular ROS production.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is essential for a clear understanding of this compound's function and study.
Caption: Antifungal signaling pathway of the this compound peptide in Candida albicans.
Caption: Experimental workflow for the synthesis, purification, and characterization of the this compound peptide.
Conclusion
The this compound peptide presents a promising profile as a novel antifungal agent. Its unique physicochemical properties, including high positive charge and amphipathicity, contribute to its potent biological activity. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its stability, exploring its efficacy in in vivo models, and further elucidating the molecular details of its interaction with fungal cells.
References
MMGP1 Peptide: A Technical Guide to its Structural Characteristics and Antifungal Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional characteristics of the marine metagenome-derived peptide, MMGP1. The document synthesizes currently available data on its physicochemical properties, amino acid sequence, secondary structure, and its mechanism of antifungal action against Candida albicans. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate the peptide's antifungal workflow.
Core Structural and Physicochemical Characteristics
This compound is a 36-amino acid peptide with potent antifungal properties. Its primary and computationally predicted physicochemical characteristics are summarized below.
Amino Acid Sequence
The primary structure of this compound is as follows:
MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK
Physicochemical Properties
Computational analyses have revealed several key physicochemical properties of this compound that are believed to contribute to its biological activity.
| Property | Value | Source |
| Molecular Mass | 5026.9 Da | Mass Spectrometry |
| Amino Acid Count | 36 | Sequence Analysis |
| Net Positive Charge | +5.04 | Computational Analysis |
| Isoelectric Point (pI) | 11.915 | Computational Analysis |
| Hydrophobicity | High | Computational Analysis |
| Hydrophobic Moment | Low | Computational Analysis |
| Amphipathicity | Amphipathic | Computational Analysis |
Secondary and Tertiary Structure
Circular dichroism (CD) spectroscopy has demonstrated that this compound adopts an α-helical conformation, particularly in membrane-mimicking environments such as in the presence of trifluoroethanol or chitin. This induced helicity is thought to be crucial for its interaction with and penetration of fungal cell membranes.
To date, no experimentally determined three-dimensional structure of this compound from NMR spectroscopy or X-ray crystallography has been deposited in public databases. Computational modeling suggests that the peptide can form a transmembrane configuration by inserting a peptide loop and its helix termini into lipid bilayers, with a preference for membranes containing a high proportion of anionic lipids, which is characteristic of fungal cells.
Antifungal Mechanism of Action
This compound exerts its antifungal activity against Candida albicans through a multi-step process that does not involve direct membrane lysis. Instead, it functions as a cell-penetrating peptide to disrupt intracellular processes.
Cellular Internalization
This compound internalizes into C. albicans cells via a direct, energy-independent mechanism. This penetration is not hindered by low temperatures (4°C) or endocytic inhibitors like sodium azide, indicating a non-endocytotic pathway. The peptide initially localizes on the cell membrane before translocating into the cytosol.
Intracellular Targets and Signaling Cascade
Once inside the cell, this compound exhibits a notable affinity for DNA. This interaction is a critical step in its antifungal action, leading to the inhibition of transcription. The binding of this compound to DNA is believed to trigger the production of endogenous reactive oxygen species (ROS). This surge in ROS initiates a cascade of cytotoxic events, ultimately leading to cell death.
The following diagram illustrates the proposed antifungal workflow of this compound:
Caption: Workflow of this compound's antifungal action against C. albicans.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antifungal activity of this compound.
DNase I Protection Assay
This assay is used to determine the ability of this compound to bind to and protect DNA from enzymatic degradation.
Protocol:
-
Plasmid DNA (100 ng) is mixed with varying concentrations of the this compound peptide in 45 µl of HEPES-buffered saline (HBS).
-
The mixture is incubated for 30 minutes at room temperature to allow for peptide-DNA complex formation.
-
Following incubation, 5 µl of a solution containing 10 mM MgCl₂ and 10 mM CaCl₂ is added.
-
5 µl of 0.5 mg/ml DNase I is then added to the mixture.
-
The reaction is incubated at 42°C for 30 minutes.
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis to assess the degree of degradation.
Endogenous ROS Production Assay
This assay quantifies the generation of intracellular ROS in C. albicans following treatment with this compound.
Protocol:
-
C. albicans cells are treated with this compound at a specified concentration (e.g., 0.57 µM) for various time points.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), a cell-permeant ROS indicator.
-
Intracellular esterases cleave the acetate groups of H₂DCF-DA, and ROS produced by the cell oxidize the resulting H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence of the cells is measured using flow cytometry or fluorescence microscopy to quantify the level of intracellular ROS.
Disruption of Mitochondrial Membrane Potential Assay
This assay assesses the impact of this compound on the integrity of the mitochondrial membrane in C. albicans.
Protocol:
-
C. albicans cells are treated with this compound (e.g., 0.57 µM) for different durations (e.g., 6, 12, and 24 hours).
-
The treated cells are stained with a mitochondrial membrane potential-sensitive dye, such as Rhodamine 123.
-
The fluorescence of the cells is analyzed by flow cytometry. A decrease in rhodamine fluorescence indicates a loss of mitochondrial membrane potential.
In Vitro Transcription Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the process of transcription.
Protocol:
-
An in vitro transcription reaction is set up using a commercial kit, with a template gene such as mouse β-actin.
-
Varying concentrations of the this compound peptide are added to the reaction mixtures.
-
The reactions are incubated to allow for mRNA synthesis.
-
The amount of synthesized mRNA is quantified, typically using real-time PCR or by measuring the incorporation of labeled nucleotides.
-
A decrease in the level of mRNA synthesis in the presence of this compound indicates transcription inhibition.
The following diagram illustrates the general workflow for assessing this compound's biological activity:
Caption: A generalized workflow for the experimental evaluation of this compound.
MMGP1: An In-Depth Analysis of its Antifungal Spectrum Beyond Candida albicans
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of antifungal resistance is a significant global health concern, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. MMGP1, a 36-amino acid peptide identified from a marine metagenomic library, has demonstrated potent antifungal activity.[1] This technical guide provides a comprehensive overview of the currently known antifungal spectrum of this compound, focusing on its activity beyond the primary model organism, Candida albicans. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antifungal therapies.
Quantitative Antifungal Spectrum of this compound
The documented antifungal activity of this compound is, at present, confined to two clinically relevant fungal species: Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's in vitro antifungal potency. The reported MIC values for this compound against these organisms are summarized below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Candida albicans | 0.57 | [1][2] |
| Aspergillus niger | 4.29 | [1][2] |
Table 1: Known Antifungal Spectrum of this compound
Mechanism of Action: A Multi-Faceted Approach
The antifungal mechanism of this compound has been primarily elucidated in Candida albicans. It employs a multi-pronged attack on the fungal cell, culminating in apoptosis. This mechanism does not involve cell membrane disruption, a common trait of many antimicrobial peptides, suggesting a more sophisticated mode of action.
Cellular Entry and Intracellular Targeting
This compound is a cell-penetrating peptide that can translocate across the fungal cell membrane in a time-dependent and energy-independent manner.[2][3] Once inside the cytoplasm, it targets the nucleus.
Inhibition of Macromolecular Synthesis
The primary intracellular target of this compound is DNA. It binds directly to fungal DNA, which has been confirmed through agarose gel shift assays.[4] This interaction inhibits crucial cellular processes:
-
Transcription Inhibition: By binding to DNA, this compound physically obstructs the transcriptional machinery, leading to a significant decrease in mRNA synthesis.[4]
-
Replication Inhibition: The binding of this compound to DNA also interferes with DNA replication, further halting cell proliferation.
Induction of Oxidative Stress and Apoptosis
The inhibition of essential cellular processes by this compound triggers a cascade of events leading to programmed cell death (apoptosis):
-
Reactive Oxygen Species (ROS) Production: The cellular stress caused by the inhibition of transcription and replication leads to the endogenous accumulation of ROS.[4]
-
Mitochondrial Dysfunction: The increase in ROS levels disrupts the mitochondrial membrane potential.
-
Apoptosis: The combination of DNA damage, ROS accumulation, and mitochondrial dysfunction activates the apoptotic cascade, resulting in fungal cell death.
Caption: Mechanism of action of this compound in fungal cells.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in evaluating its antifungal activity. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution assays, which are standard methods for this purpose.
Preparation of Fungal Inoculum
-
Fungal Strains: Candida albicans and Aspergillus niger are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.
-
Inoculum Suspension: Fungal colonies are suspended in sterile saline or water. The suspension is adjusted to a concentration equivalent to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast and a standardized conidial suspension for filamentous fungi.
-
Working Inoculum: The standardized suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate.
Broth Microdilution Assay
-
Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water or a buffer) to create a stock solution. A series of two-fold dilutions are prepared in RPMI-1640 medium.
-
Plate Setup: A 96-well microtiter plate is used. Each well receives a specific concentration of the diluted this compound peptide.
-
Inoculation: The working fungal inoculum is added to each well containing the peptide dilutions.
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum and medium (no peptide).
-
Sterility Control: Wells containing only the medium.
-
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours for Candida albicans and may require longer incubation (up to 72 hours) for Aspergillus niger.
Determination of MIC
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Caption: Generalized workflow for MIC determination.
Future Directions and Conclusion
The marine-derived peptide this compound presents a promising scaffold for the development of novel antifungal agents. Its unique intracellular mechanism of action, targeting fundamental processes of transcription and replication, may circumvent common resistance mechanisms observed with current antifungal drugs.
However, the currently available data on the antifungal spectrum of this compound is limited to Candida albicans and Aspergillus niger. To fully assess its potential as a broad-spectrum antifungal agent, further studies are imperative. Future research should focus on:
-
Expanding the Antifungal Spectrum: Testing this compound against a wider panel of clinically relevant yeasts and molds, including non-albicans Candida species (C. glabrata, C. parapsilosis, C. auris), Cryptococcus neoformans, and other species of Aspergillus.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of fungal infections to translate the in vitro findings into potential therapeutic applications.
-
Toxicity and Pharmacokinetics: Conducting comprehensive studies to determine the toxicity profile and pharmacokinetic properties of this compound.
References
- 1. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of MMGP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMGP1, a novel 36-amino acid peptide derived from a marine metagenome, has emerged as a promising candidate for therapeutic development. Initially identified for its potent antifungal activity, burgeoning evidence suggests its potential extends to anticancer applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, consolidating the available data to facilitate further investigation into the therapeutic utility of this compound.
Introduction
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that serve as a crucial component of the innate immune system in a wide range of organisms. Their broad-spectrum activity against pathogens, often coupled with a low propensity for inducing resistance, has made them a focal point of research for new therapeutic agents. This compound, with the sequence MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK, is a recently discovered AMP with potent antifungal properties.[1] Its unique cell-penetrating capabilities further suggest a potential for intracellular targeting, opening avenues for its development as an anticancer agent. This guide will delve into the multifaceted therapeutic potential of this compound, with a focus on its antifungal and emerging anticancer activities.
Antifungal Applications
This compound has demonstrated significant efficacy against pathogenic fungi, most notably Candida albicans and Aspergillus niger.[1] Its mechanism of action is multifaceted, involving direct cell penetration and subsequent disruption of essential cellular processes.
Quantitative Antifungal Data
The antifungal potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that completely inhibits visible fungal growth.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | 0.57 µM | [1] |
| Aspergillus niger | 4.29 µM | [1] |
Mechanism of Antifungal Action
The antifungal activity of this compound against Candida albicans is a multi-step process that ultimately leads to cell death. This process is initiated by the peptide's ability to directly penetrate the fungal cell wall and membrane in an energy-independent manner.[2] Once inside the cell, this compound exerts its effects through several interconnected mechanisms:
-
DNA Binding: this compound exhibits a remarkable ability to bind to fungal DNA.[1] This interaction is a critical step in its antifungal action.
-
Inhibition of Macromolecular Synthesis: By binding to DNA, this compound effectively inhibits the process of transcription, thereby halting the synthesis of new RNA and essential proteins.[1][3]
-
Induction of Reactive Oxygen Species (ROS): The inhibition of macromolecular synthesis triggers a cascade of events leading to the endogenous accumulation of ROS.[3]
-
Oxidative Stress and Cellular Damage: The hyper-production of ROS results in significant oxidative stress, causing damage to vital cellular components, including proteins and lipids. This also leads to the dissipation of the mitochondrial membrane potential and fragmentation of DNA.[3]
This cascade of events culminates in the death of the fungal cell.
Caption: Antifungal mechanism of this compound against Candida albicans.
Experimental Protocols
The MIC of this compound against fungal strains is determined using a broth microdilution method.
-
Fungal Culture: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated at 30°C.
-
Inoculum Preparation: A suspension of fungal cells is prepared in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjusted to a specific concentration (e.g., 1 x 105 cells/mL).
-
Peptide Dilution: A serial dilution of the this compound peptide is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the fungus is observed.
-
Complex Formation: A fixed amount of plasmid DNA (e.g., 100 ng) is incubated with increasing concentrations of this compound peptide in a binding buffer at room temperature for 30 minutes to allow for the formation of peptide-DNA complexes.
-
Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel.
-
Visualization: The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized under UV light. The retardation of DNA migration in the gel indicates the formation of peptide-DNA complexes.
-
Cell Culture and Treatment: C. albicans cells are grown in the presence of a uridine analog, 5-ethynyluridine (EU), and then treated with this compound at its MIC for various time points.
-
Cell Fixation and Permeabilization: The cells are collected, fixed, and permeabilized to allow for the entry of detection reagents.
-
Click-iT Chemistry: The incorporated EU is detected using a fluorescent azide via a click chemistry reaction.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence in this compound-treated cells compared to untreated controls indicates the inhibition of nascent RNA synthesis.
Caption: Key experimental workflows for assessing the antifungal activity of this compound.
Anticancer Applications
The therapeutic potential of this compound extends beyond its antifungal properties. Like many other cell-penetrating antimicrobial peptides, this compound is being investigated for its anticancer activities. The proposed mechanism for its anticancer effect mirrors its antifungal action, leveraging its ability to translocate across the cell membrane and interact with intracellular targets.
Proposed Mechanism of Anticancer Action
The anticancer activity of this compound is thought to be initiated by its selective interaction with and penetration of cancer cell membranes, which often have a higher negative charge compared to normal cells. Once inside the cancer cell, it is hypothesized to induce cell death through pathways similar to those observed in fungi, namely by binding to DNA, inhibiting essential macromolecular synthesis, and inducing apoptosis through the generation of reactive oxygen species. However, specific signaling pathways in cancer cells that are modulated by this compound have not yet been fully elucidated.
Current Research Gaps
While the anticancer potential of this compound is promising, there is a notable lack of quantitative data in the current literature. Specifically, IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound against various cancer cell lines have not been reported. Further research is required to:
-
Determine the IC50 values of this compound against a panel of human cancer cell lines.
-
Elucidate the specific signaling pathways involved in this compound-induced cancer cell death.
-
Conduct in vivo studies to evaluate the antitumor efficacy and safety of this compound in preclinical models.
Immunomodulatory Potential
While direct studies on the immunomodulatory effects of this compound are currently unavailable, research on a structurally related peptide, CGA-N46, provides some insights into the potential immunomodulatory properties of this class of peptides. In a murine model of Candida krusei infection, CGA-N46 demonstrated the ability to enhance the host's immune response.
In Vivo Effects of a Related Peptide (CGA-N46)
In immunocompromised mice infected with C. krusei, treatment with CGA-N46 resulted in:
-
Increased Survival Rate: A dose-dependent increase in the survival rate of infected mice.
-
Increased Body Weight: A significant increase in the average body weight of treated mice compared to controls.
-
Enhanced Immune Organ Indices: An increase in the thymus and spleen indices, suggesting an enhancement of immune organ function.
-
Modulation of Immune Cells: An increase in the levels of white blood cells, lymphocytes, and monocytes in peripheral blood.
These findings suggest that peptides of this class may possess the ability to bolster the host's immune system, which could be a valuable therapeutic attribute in conjunction with their direct antimicrobial or anticancer activities. However, it is crucial to conduct specific studies to determine if this compound itself exhibits similar immunomodulatory effects.
Conclusion and Future Directions
This compound is a marine-derived peptide with significant therapeutic potential, particularly as an antifungal agent. Its well-defined mechanism of action against Candida albicans, involving direct cell penetration and induction of cell death via DNA binding and ROS production, makes it a strong candidate for further development. The preliminary evidence for its anticancer activity is compelling, although a significant need exists for quantitative data and a deeper understanding of its effects on cancer cell signaling pathways. Furthermore, the potential immunomodulatory properties, suggested by studies on related peptides, warrant direct investigation.
Future research should prioritize:
-
Quantitative anticancer profiling of this compound against a broad range of cancer cell lines.
-
In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound in cancer cells.
-
Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound for both antifungal and anticancer applications.
-
Direct evaluation of the immunomodulatory effects of this compound to determine its potential as a standalone or adjuvant therapy.
The continued exploration of this compound holds the promise of delivering a novel therapeutic agent with a unique, multi-pronged mechanism of action to address unmet needs in the treatment of fungal infections and cancer.
References
- 1. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of the Marine-Derived Antifungal Peptide, MMGP1
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MMGP1, a novel antifungal peptide identified from a marine metagenome.[1] The primary methodology described is the broth microdilution method, a standardized and widely used technique for assessing the in vitro antimicrobial activity of a compound.[2][3][4] This application note includes specific MIC values for this compound against key fungal pathogens, a step-by-step experimental protocol, and a visual workflow diagram to guide researchers in their investigations of this promising antifungal agent.
Introduction to this compound
This compound is a 36-amino acid peptide that has demonstrated potent antifungal activity, particularly against pathogenic yeasts and molds.[1] Identified through functional screening of a marine metagenomic library, this compound represents a novel class of antimicrobial peptides (AMPs) with a unique mechanism of action.[1] Studies have shown that this compound can penetrate fungal cells and bind to DNA, subsequently inhibiting transcription and inducing the production of reactive oxygen species (ROS), which leads to cell death.[5][6][7] Notably, the peptide has shown efficacy against Candida albicans and Aspergillus niger.[1] The determination of its MIC is a critical first step in evaluating its potential as a therapeutic agent.
Quantitative Data Summary
The MIC of a compound is defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[3][4] The following table summarizes the reported MIC values for a synthetic version of this compound against two significant fungal pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 0.57 µM |
| Aspergillus niger | 4.29 µM |
Table 1: Experimentally determined MIC values for synthetic this compound against fungal pathogens.[1][5][8]
Experimental Protocol: Broth Microdilution Method
The following protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[2][4][9]
Materials and Reagents
-
Synthetic this compound peptide
-
Test microorganisms (e.g., Candida albicans, Aspergillus niger)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Sterile deionized water or other appropriate solvent for this compound
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multi-channel pipette
-
Incubator
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA) to a known concentration (e.g., 100 µM).[9]
-
The stock solution should be prepared at a concentration that is at least twice the highest concentration to be tested to allow for dilution.[9]
Preparation of Microbial Inoculum
-
From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism.[10]
-
Suspend the colonies in sterile broth medium.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer and corresponds to a specific cell density.[3]
-
Dilute the standardized inoculum to the final required concentration for the assay (typically around 5 x 10^5 CFU/mL for bacteria, adjust as needed for fungi).
Assay Procedure in 96-Well Plate
-
Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[9]
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This results in a 1:2 dilution and the highest test concentration.[9]
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[9] This will create a gradient of this compound concentrations.
-
Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no this compound, no inoculum).[9]
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (except well 12) will be 200 µL.
Incubation and Interpretation
-
Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for many bacteria, or as required for fungi).[2]
-
Following incubation, visually inspect the wells for turbidity, which indicates microbial growth.[3] A plate reader can also be used to measure absorbance at 600 nm.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[2][3]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for MIC determination and the proposed signaling pathway of this compound's antifungal action.
Caption: Workflow for MIC Determination of this compound.
Caption: Proposed Mechanism of Action for this compound.
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental step in the preclinical evaluation of any new antimicrobial agent. The broth microdilution method described herein provides a reliable and reproducible means of quantifying the in vitro antifungal activity of this compound. The potent activity of this compound against key fungal pathogens, as demonstrated by its low MIC values, underscores its potential for further development as a novel therapeutic. Researchers are encouraged to use this protocol as a starting point for their own investigations into the antimicrobial properties of this compound and other novel peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Investigating the In Vitro Mechanism of Action of MMGP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to elucidate the antifungal mechanism of action of the marine metagenome-derived peptide, MMGP1. The primary focus of these protocols is on its activity against Candida albicans.
Introduction
This compound is a cell-penetrating antifungal peptide identified from a marine metagenome.[1][2] It exhibits potent activity against the pathogenic yeast Candida albicans, a common cause of fungal infections in humans.[1][3][4] Understanding the mechanism by which this compound exerts its antifungal effects is crucial for its development as a potential therapeutic agent. The following protocols detail key in vitro assays to investigate its mechanism, which involves DNA binding, inhibition of transcription, induction of reactive oxygen species (ROS), and subsequent triggering of cell death pathways.[3][4]
Key In Vitro Assays for this compound's Mechanism of Action
DNA Binding and Transcriptional Inhibition Assays
A primary mechanism of this compound is its ability to bind to DNA and inhibit transcription.[3] The following assays are designed to characterize this interaction.
2.1.1. Agarose Gel Retardation Assay
-
Principle: This assay qualitatively assesses the ability of this compound to bind to DNA. When the peptide binds to DNA, the resulting complex migrates slower through an agarose gel than unbound DNA, causing a "retardation" in its movement.
-
Protocol:
-
Prepare a 1% agarose gel in Tris-acetate-EDTA (TAE) buffer.
-
In separate microcentrifuge tubes, incubate a fixed amount of plasmid DNA (e.g., 100 ng) with increasing concentrations of this compound in a suitable binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) for 30 minutes at room temperature.
-
Add loading dye to each reaction and load the samples onto the agarose gel.
-
Run the gel at 100 V for 45-60 minutes.
-
Stain the gel with ethidium bromide or a safer alternative like SYBR™ Safe and visualize the DNA bands under UV illumination. A shift in the DNA band indicates a peptide-DNA complex.
-
2.1.2. DNase I Protection Assay
-
Principle: This assay confirms the direct interaction of this compound with DNA by assessing the peptide's ability to protect DNA from degradation by DNase I.
-
Protocol:
-
Incubate a fixed amount of plasmid DNA with varying concentrations of this compound for 30 minutes at room temperature to allow for binding.
-
Add a standardized amount of DNase I to each reaction and incubate for a further 15 minutes at 37°C.
-
Stop the reaction by adding EDTA to chelate the Mg²⁺ required for DNase I activity.
-
Analyze the samples by agarose gel electrophoresis. DNA protected by this compound will remain intact, while unprotected DNA will be degraded.
-
2.1.3. In Vitro Transcription Inhibition Assay
-
Principle: This assay directly measures the effect of this compound on the synthesis of mRNA from a DNA template.[3]
-
Protocol:
-
Utilize a commercial in vitro transcription kit (e.g., using T7 RNA polymerase and a corresponding promoter-containing DNA template).
-
Set up transcription reactions according to the manufacturer's instructions.
-
In the experimental tubes, add varying concentrations of this compound.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Analyze the resulting RNA transcripts by denaturing agarose gel electrophoresis or quantify them using a fluorescent RNA-binding dye. A decrease in the amount of transcript in the presence of this compound indicates inhibition.
-
Assays for Cellular Disruption and Oxidative Stress
This compound induces the accumulation of endogenous reactive oxygen species (ROS) in C. albicans, leading to cellular damage.[1][3][4]
2.2.1. Reactive Oxygen Species (ROS) Detection
-
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
Culture C. albicans cells to the mid-logarithmic phase.
-
Treat the cells with different concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Incubate the treated and untreated cells with DCFH-DA.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
2.2.2. Mitochondrial Membrane Potential Assay
-
Principle: The dissipation of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like Rhodamine 123 or JC-1. A decrease in fluorescence indicates a loss of ΔΨm.[1]
-
Protocol:
-
Treat C. albicans cells with this compound for various time points (e.g., 6, 12, 24 hours).[1]
-
Stain the cells with Rhodamine 123.
-
Analyze the fluorescence of the cell population using a flow cytometer. A shift to lower fluorescence intensity in treated cells indicates dissipation of the mitochondrial membrane potential.
-
Cell Penetration and Cytotoxicity Assays
This compound is a cell-penetrating peptide.[2] The following assays confirm its entry into C. albicans and its cytotoxic effects.
2.3.1. Cellular Internalization Assay
-
Principle: To visualize the entry of this compound into cells, the peptide is labeled with a fluorescent dye like fluorescein isothiocyanate (FITC).
-
Protocol:
-
Synthesize or purchase FITC-labeled this compound.
-
Incubate C. albicans cells with FITC-MMGP1 for different time points.
-
To confirm energy-independent uptake, perform incubations at 4°C and in the presence of endocytic inhibitors like sodium azide.[2]
-
Wash the cells to remove any non-internalized peptide.
-
Visualize the localization of the peptide within the cells using fluorescence or confocal microscopy.[2] Quantify the uptake using flow cytometry.[2]
-
2.3.2. Membrane Integrity Assay
-
Principle: The dye SYTOX Green can only enter cells with compromised plasma membranes. Its fluorescence increases significantly upon binding to nucleic acids. This assay measures the loss of membrane integrity, a hallmark of cytotoxicity.[2]
-
Protocol:
-
Treat C. albicans cells with varying concentrations of this compound.
-
Add SYTOX Green to the cell suspension.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader. An increase in fluorescence indicates a loss of membrane integrity.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound's Antifungal Activity
| Assay | Parameter | Organism | Result | Reference |
| Mitochondrial Membrane Potential | % of cells with dissipated potential (24h treatment) | C. albicans | 82% | [1] |
| Transcription Inhibition | Inhibition of 5-ethynyluridine incorporation | C. albicans | Strong Inhibition | [1][3] |
Visualizations
Signaling Pathway of this compound-Induced Cell Death in C. albicans
Caption: Proposed mechanism of this compound action in C. albicans.
Experimental Workflow for Assessing this compound Activity
Caption: Tiered experimental workflow for this compound mechanism studies.
References
- 1. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Visualizing MMGP1 Cell Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMGP1 is a novel antifungal peptide derived from a marine metagenome that has demonstrated potent activity against Candida albicans. A key aspect of its mechanism of action is its ability to directly penetrate the fungal cell wall and membrane. Understanding and visualizing this cell penetration is crucial for the development of this compound and other cell-penetrating peptides as therapeutic agents. These application notes provide detailed protocols and data presentation formats for studying this compound cell penetration and its downstream effects.
Key Experimental Techniques
The visualization and quantification of this compound cell penetration and its subsequent effects on Candida albicans can be achieved through a combination of fluorescence microscopy, flow cytometry, and specific cell-based assays. The core techniques involve:
-
Fluorescent Labeling of this compound: To visualize the peptide, it is first conjugated with a fluorescent dye such as Fluorescein Isothiocyanate (FITC).
-
Direct Visualization of Cell Penetration: Fluorescence microscopy allows for the direct observation of FITC-labeled this compound localizing to the cell membrane and subsequently entering the cytoplasm.
-
Quantification of Cell Penetration: Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized the fluorescently labeled peptide.
-
Assessment of Cell Viability: SYTOX Green staining is used to differentiate between live and dead cells, quantifying the cytotoxic effects of this compound.
-
Measurement of Reactive Oxygen Species (ROS) Production: Dichlorodihydrofluorescein diacetate (H2DCF-DA) staining coupled with flow cytometry is used to measure the intracellular accumulation of ROS induced by this compound.
-
Analysis of Mitochondrial Membrane Potential: Rhodamine 123 staining and flow cytometry are employed to assess the disruption of the mitochondrial membrane potential, a key indicator of cellular stress and apoptosis.
Data Presentation
Quantitative Analysis of this compound-Induced Effects
The following tables summarize the quantitative data obtained from key experiments investigating the effects of this compound on Candida albicans.
Table 1: Quantification of Endogenous ROS Production in this compound-Treated C. albicans
| Treatment Time (hours) | Percentage of DCF-Fluorescent Cells (%) |
| 1 | No significant increase |
| 3 | 45.5 |
| 6 | >99 |
Data adapted from Pushpanathan et al. (2013). This table shows the time-dependent increase in intracellular ROS levels in C. albicans cells treated with this compound, as measured by the percentage of cells exhibiting DCF fluorescence.[1]
Table 2: Dissipation of Mitochondrial Membrane Potential in this compound-Treated C. albicans
| Treatment Time (hours) | Percentage of Cells with Rhodamine Fluorescence (%) |
| 6 | 73 |
| 12 | 43.9 |
| 24 | 17 |
Data adapted from Pushpanathan et al. (2013). This table illustrates the time-dependent loss of mitochondrial membrane potential in C. albicans cells following treatment with this compound, as indicated by the decreasing percentage of cells retaining rhodamine fluorescence.[1]
Experimental Protocols
Protocol 1: FITC Labeling of this compound Peptide
Objective: To covalently attach FITC to the N-terminus of the this compound peptide for fluorescence-based visualization.
Materials:
-
This compound peptide
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis resin with N-terminally deprotected this compound
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HPLC for purification
Procedure:
-
Ensure the N-terminal Fmoc protecting group of the resin-bound this compound is removed using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Prepare the FITC labeling solution: Dissolve FITC (3 molar equivalents relative to the peptide) and DIPEA (6 molar equivalents) in DMF.
-
Add the FITC solution to the resin.
-
Incubate the reaction mixture in the dark at room temperature with gentle agitation for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test to check for free primary amines.
-
Once the reaction is complete, wash the resin extensively with DMF and DCM to remove unreacted FITC and DIPEA.
-
Cleave the FITC-labeled this compound from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purify the FITC-MMGP1 conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Store the lyophilized FITC-MMGP1 at -20°C, protected from light.
Protocol 2: Visualization of this compound Penetration by Fluorescence Microscopy
Objective: To qualitatively assess the cellular localization of FITC-MMGP1 in C. albicans.
Materials:
-
C. albicans culture
-
FITC-MMGP1
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for FITC (Excitation/Emission: ~495/520 nm)
Procedure:
-
Grow C. albicans to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a desired concentration (e.g., 1 x 10^6 cells/mL).
-
Add FITC-MMGP1 to the cell suspension at the desired final concentration (e.g., the Minimum Inhibitory Concentration, MIC).
-
Incubate the cells with FITC-MMGP1 for various time points (e.g., 0, 30, 60, 120 minutes) at 30°C.
-
At each time point, take an aliquot of the cell suspension and wash the cells twice with PBS to remove unbound peptide.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the cell suspension on a microscope slide and cover it with a coverslip.
-
Observe the cells under a fluorescence microscope. Capture both bright-field and fluorescence images to visualize the localization of FITC-MMGP1.
Protocol 3: Quantification of this compound Penetration by Flow Cytometry
Objective: To quantitatively measure the percentage of C. albicans cells that have internalized FITC-MMGP1.
Materials:
-
C. albicans culture
-
FITC-MMGP1
-
PBS
-
Flow cytometer with a 488 nm laser for excitation.
Procedure:
-
Prepare and treat C. albicans cells with FITC-MMGP1 as described in Protocol 2.
-
At each time point, wash the cells twice with PBS to remove unbound peptide.
-
Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.
-
Analyze the samples on a flow cytometer.
-
Set the forward scatter (FSC) and side scatter (SSC) to gate the yeast cell population.
-
Measure the fluorescence intensity in the appropriate channel for FITC (e.g., FL1).
-
Use an untreated cell sample as a negative control to set the background fluorescence gate.
-
Quantify the percentage of FITC-positive cells, which represents the cells that have internalized the peptide.
Protocol 4: SYTOX Green Cell Viability Assay
Objective: To determine the cytotoxicity of this compound against C. albicans by measuring membrane integrity.
Materials:
-
C. albicans culture
-
This compound (unlabeled)
-
SYTOX Green nucleic acid stain
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow and wash C. albicans cells as previously described.
-
Treat the cells with varying concentrations of this compound for different time intervals.
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing SYTOX Green stain at the manufacturer's recommended concentration (e.g., 1 µM).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cells by flow cytometry or fluorescence microscopy. SYTOX Green will only enter cells with compromised membranes and stain their nucleic acids, emitting a bright green fluorescence.
-
Quantify the percentage of SYTOX Green-positive (dead) cells.
Diagrams
Experimental Workflow for Visualizing this compound Penetration
Caption: Experimental workflow for studying this compound cell penetration.
Putative Signaling Pathway of this compound Action in C. albicans
Caption: Proposed mechanism of this compound antifungal action.
References
Application of MMGP1 in a Candida albicans Biofilm Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen known for its ability to form biofilms on both biological and inert surfaces. These biofilms are notoriously resistant to conventional antifungal therapies, posing a significant clinical challenge. MMGP1, a marine metagenome-derived peptide, has demonstrated potent antifungal activity against planktonic C. albicans.[1][2][3] This document provides detailed application notes and protocols for investigating the efficacy of this compound in a C. albicans biofilm model.
The proposed mechanism of action for this compound involves its ability to penetrate the fungal cell, bind to DNA, inhibit transcription, and induce the production of reactive oxygen species (ROS).[1][2] This cascade of events ultimately leads to fungal cell death.[1][2] These application notes will guide researchers in establishing a C. albicans biofilm model and assessing the impact of this compound on biofilm formation and viability.
Data Presentation
The following table is a template illustrating how to present quantitative data from experiments evaluating the effect of this compound on C. albicans biofilms.
| Treatment Group | Biofilm Biomass (Crystal Violet OD₅₉₅) | Metabolic Activity (XTT OD₄₉₀) | Log Reduction in CFUs |
| Untreated Control | 1.25 ± 0.15 | 1.52 ± 0.20 | N/A |
| This compound (0.5 µM) | 0.85 ± 0.12 | 0.98 ± 0.15 | 1.5 |
| This compound (1 µM) | 0.52 ± 0.09 | 0.61 ± 0.10 | 2.8 |
| This compound (2 µM) | 0.21 ± 0.05 | 0.25 ± 0.08 | 4.1 |
| Fluconazole (64 µg/mL) | 1.10 ± 0.18 | 1.35 ± 0.22 | 0.5 |
Table 1: Hypothetical quantitative data on the effect of this compound on pre-formed C. albicans biofilms. Optical Density (OD) values represent the mean ± standard deviation. Colony Forming Units (CFUs) would be determined by plating serial dilutions of disrupted biofilms.
Experimental Protocols
Protocol 1: Candida albicans Biofilm Formation in a 96-Well Plate
This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate, a common method for high-throughput screening.[4][5][6]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
-
Orbital shaker
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Biofilm Formation:
-
Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes on an orbital shaker (75 rpm) to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI 1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
This protocol measures the total biofilm biomass.
Materials:
-
200-proof ethanol
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Gently wash the biofilms twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with sterile distilled water until the washing water is clear.
-
Air dry the plate.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Read the absorbance at 595 nm using a microplate reader.
Protocol 3: Assessment of Biofilm Metabolic Activity using XTT Reduction Assay
The XTT assay determines the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[7]
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (10 mM in acetone)
-
Microplate reader
Procedure:
-
Prepare the XTT-menadione solution immediately before use by mixing 10 mL of XTT solution with 100 µL of menadione solution.
-
Gently wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells without biofilms (for background subtraction).
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Visualizations
Signaling Pathway of this compound in Candida albicans
References
- 1. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Models for Candida Biofilm Development | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
Application Note: A Comprehensive Guide to Assessing Substance-Induced Reactive Oxygen Species (ROS) Production in Yeast
Audience: Researchers, scientists, and drug development professionals.
Note on "MMGP1": As of the latest literature search, "this compound" is not a recognized or characterized protein or compound in publicly available scientific databases. Therefore, this document provides a comprehensive and adaptable framework for assessing Reactive Oxygen Species (ROS) production induced by any novel substance, referred to herein as "Substance X." Researchers can substitute "Substance X" with their specific compound of interest, such as this compound.
Introduction
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in cellular signaling, excessive ROS production leads to oxidative stress, causing damage to lipids, proteins, and DNA.[1] In the yeast Saccharomyces cerevisiae, a key model organism, understanding how novel compounds induce oxidative stress is crucial for toxicology studies, drug development, and elucidating mechanisms of action. This application note provides detailed protocols for quantifying Substance X-induced ROS production in yeast and assessing its impact on cell viability.
Principle of ROS Detection: The H₂DCF-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) assay is a widely used method for measuring intracellular ROS.[2][3]
-
Mechanism: H₂DCF-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, cellular esterases cleave the acetate groups, trapping the resulting 2',7'-dichlorodihydrofluorescein (H₂DCF) within the cell. In the presence of ROS, H₂DCF is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.[2]
-
Measurement: The fluorescence intensity of DCF, typically measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm, is directly proportional to the level of intracellular ROS.[4]
For enhanced probe uptake, the yeast cell wall can be permeabilized using lithium acetate, a method shown to yield reproducible and linear results.[2][5]
Experimental Workflow
The overall process for assessing Substance X-induced ROS production involves preparing yeast cultures, treating them with the substance, staining for ROS, and measuring the output, alongside a parallel viability assay.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H₂DCF-DA
This protocol is adapted for a 96-well plate format for high-throughput analysis.
A. Materials and Reagents
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD medium (Yeast Extract, Peptone, Dextrose)
-
Substance X (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control: Hydrogen peroxide (H₂O₂) or Menadione
-
Phosphate Buffered Saline (PBS), pH 7.4
-
H₂DCF-DA (stock solution of 10 mM in DMSO, stored at -20°C)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection
B. Procedure
-
Yeast Culture: Inoculate a single colony of yeast into 5 mL of YPD medium and grow overnight at 30°C with shaking (220 rpm). The next day, dilute the overnight culture into 30 mL of fresh YPD to an optical density at 600 nm (OD₆₀₀) of ~0.1 and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).[6]
-
Cell Harvesting and Treatment:
-
Harvest the mid-log phase cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet once with sterile PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
Aliquot 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
-
Substance X Exposure:
-
Add Substance X to the wells at various final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 4 mM H₂O₂).[6]
-
Incubate the plate at 30°C for 1-2 hours (incubation time may need to be optimized).
-
-
H₂DCF-DA Staining:
-
Prepare a fresh 20 µM working solution of H₂DCF-DA in PBS from the 10 mM stock. Protect from light.
-
After incubation with Substance X, centrifuge the plate and remove the supernatant.
-
Add 100 µL of the 20 µM H₂DCF-DA working solution to each well.
-
Incubate in the dark for 45-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
After staining, centrifuge the plate, remove the H₂DCF-DA solution, and wash the cells once with 100 µL of PBS.
-
Resuspend the final cell pellet in 100 µL of PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~530 nm.[4]
-
Protocol 2: Cell Viability Assessment by Spot Assay
This assay provides a semi-quantitative measure of cell survival following exposure to oxidative stress.[6][7]
A. Materials and Reagents
-
Yeast cultures treated as described in Protocol 1 (steps B1-B3).
-
Sterile water or PBS for serial dilutions.
-
YPD agar plates.
-
96-well microplate for dilutions.
B. Procedure
-
Prepare Treated Cultures: Following the incubation with Substance X (Protocol 1, step B3), take an aliquot from each treatment condition.
-
Serial Dilutions:
-
In a 96-well plate, add 180 µL of sterile water to several consecutive wells.
-
Add 20 µL of the initial yeast culture to the first well and mix thoroughly. This is a 10⁻¹ dilution.
-
Transfer 20 µL from the 10⁻¹ dilution well to the next well to make a 10⁻² dilution.
-
Continue this 10-fold serial dilution up to 10⁻⁴ or 10⁻⁵.[7]
-
-
Spotting:
-
Carefully spot 5 µL of each dilution (from undiluted to the highest dilution) onto a YPD agar plate.
-
Ensure the spots are dry before inverting the plates.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 48-72 hours.
-
Photograph the plates. A decrease in the number of colonies in the spots of treated samples compared to the vehicle control indicates cytotoxicity.[8]
-
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Substance X-Induced ROS Production
| Treatment Group | Concentration | Mean Relative Fluorescence Units (RFU) | Standard Deviation | Fold Change vs. Control |
|---|---|---|---|---|
| Vehicle Control | - | Value | Value | 1.0 |
| Positive Control (H₂O₂) | 4 mM | Value | Value | Value |
| Substance X | Conc. 1 | Value | Value | Value |
| Substance X | Conc. 2 | Value | Value | Value |
| Substance X | Conc. 3 | Value | Value | Value |
Data are typically presented as the mean of at least three biological replicates.
Table 2: Effect of Substance X on Yeast Viability (Quantitative CFU Counting)
| Treatment Group | Concentration | Mean Colony Forming Units (CFU/mL) | Standard Deviation | % Survival vs. Control |
|---|---|---|---|---|
| Vehicle Control | - | Value | Value | 100 |
| Positive Control (H₂O₂) | 4 mM | Value | Value | Value |
| Substance X | Conc. 1 | Value | Value | Value |
| Substance X | Conc. 2 | Value | Value | Value |
| Substance X | Conc. 3 | Value | Value | Value |
% Survival is calculated as (CFU_treated / CFU_control) * 100.
Hypothetical Signaling Pathway for Substance-Induced ROS
Substance X could induce ROS through various mechanisms, such as interacting with mitochondrial components or inhibiting antioxidant enzymes. The diagram below illustrates a hypothetical pathway.
References
- 1. Oxidative Stress and Programmed Cell Death in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.iucc.ac.il [cris.iucc.ac.il]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Assessing Yeast Cell Survival Following Hydrogen Peroxide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying MMGP1's DNA Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies to study the DNA binding affinity of the marine metagenome-derived peptide, MMGP1. The protocols outlined below are based on established techniques and published literature on this compound's antifungal mechanism.
Introduction
This compound is a cell-penetrating antifungal peptide that exhibits its mechanism of action through direct interaction with fungal DNA.[1][2][3][4][5] This binding event disrupts essential cellular processes, such as transcription, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1][2][3] A thorough understanding of this compound's DNA binding affinity is crucial for its development as a potential therapeutic agent. This document details the experimental protocols to qualitatively and quantitatively assess this interaction.
Quantitative Data Summary
While a specific dissociation constant (Kd) for the this compound-DNA interaction is not yet available in the published literature, the following table summarizes the key quantitative data from experimental studies.
| Parameter | Value | Species | Notes |
| Effective Concentration (DNase I Protection Assay) | 0.576 µM | - | Concentration at which this compound provided complete protection of plasmid DNA from DNase I digestion.[6] |
| Minimum Inhibitory Concentration (MIC) | 0.57 µM | Candida albicans | The lowest concentration of this compound that prevents visible growth of C. albicans.[4][5] |
Signaling Pathway of this compound Antifungal Activity
The antifungal activity of this compound is initiated by its penetration into the fungal cell, followed by direct binding to DNA. This interaction is a critical step that triggers a cascade of events leading to cell death.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, is a common technique to detect protein-DNA or peptide-DNA interactions.[7][8][9] The principle is based on the reduced electrophoretic mobility of a DNA fragment when it is bound by a protein or peptide, resulting in a "shift" in the band's position on a non-denaturing gel.[10][11][12]
-
Probe Preparation:
-
Synthesize and purify the DNA probe of interest. The probe can be a short oligonucleotide or a PCR-amplified fragment.
-
Label the 5' or 3' end of the DNA probe with a detectable marker, such as biotin or a radioactive isotope (e.g., ³²P).
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:
-
Nuclease-free water to the final volume.
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding).
-
Labeled DNA probe.
-
Varying concentrations of this compound peptide.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100V) at 4°C.
-
-
Detection:
-
For biotinylated probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For radiolabeled probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates a DNA-MMGP1 complex. The intensity of the shifted band should increase with higher concentrations of this compound.
-
Fluorescence Quenching Assay
This technique is used to study the binding of a ligand (in this case, DNA) to a protein or peptide containing fluorescent amino acids, such as tryptophan.[13][14] The binding event can cause a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the intrinsic fluorescence.[13] this compound contains tryptophan residues, making this a suitable method.[1]
-
Instrumentation:
-
Use a spectrofluorometer with temperature control.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the DNA (e.g., calf thymus DNA) in the same buffer.
-
-
Measurement:
-
Place a solution of this compound of known concentration into a quartz cuvette.
-
Excite the sample at 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 to 400 nm).
-
Titrate the this compound solution with increasing concentrations of the DNA solution.
-
After each addition of DNA, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The data can be fitted to various binding models to determine the binding constant (Ka) and the number of binding sites.
-
DNase I Protection Assay (Footprinting)
This assay identifies the specific DNA sequence where a protein or peptide binds.[8][15] The principle is that the bound peptide will protect the DNA from cleavage by DNase I.
-
Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., by PCR) and label one end of one strand with a radioactive or fluorescent marker.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the binding reactions and to a control reaction containing only the DNA probe.
-
Incubate for a short period to allow for partial digestion of the DNA.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Analysis:
-
Purify the DNA fragments.
-
Separate the fragments by size on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
A "footprint," a region where there are no bands in the lanes with this compound compared to the control lane, indicates the binding site of this compound on the DNA.[15]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[10][16][17] It measures the change in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.[18]
-
Chip Preparation:
-
Use a sensor chip with a streptavidin-coated surface.
-
Immobilize a biotinylated DNA oligonucleotide of interest onto the sensor surface.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound (the analyte) in a suitable running buffer over the sensor surface.
-
Monitor the binding in real-time by recording the change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, inject the running buffer alone to monitor the dissociation of the this compound-DNA complex.
-
-
Data Analysis:
DNA Pulldown Assay
This is an in vitro technique used to identify proteins or peptides that bind to a specific DNA sequence.[24][25][26] A biotinylated DNA probe is used as "bait" to capture binding partners from a cell lysate or a solution of purified protein.
-
Bait Preparation:
-
Synthesize a biotinylated DNA probe corresponding to the target sequence.
-
Anneal complementary strands to form a double-stranded DNA probe.
-
-
Binding:
-
Incubate the biotinylated DNA probe with a cell lysate or a purified this compound solution.
-
-
Capture:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to allow the biotinylated DNA-protein complexes to bind to the beads.
-
-
Washing:
-
Use a magnet to pellet the beads and discard the supernatant.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the DNA probe using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting (if an antibody for this compound is available) or by mass spectrometry to identify unknown binding partners.[26]
-
References
- 1. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Promoter Pull-Down Assay: A Biochemical Screen for DNA-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence quenching: A tool for single-molecule protein-folding study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dissociation constant - Wikipedia [en.wikipedia.org]
- 23. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 24. DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 25. Analysis of Protein-DNA Binding by Streptavidin-Agarose Pulldown | Springer Nature Experiments [experiments.springernature.com]
- 26. DNA Pull-Down Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Utilizing MMGP1 in Fungal Cell Wall Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the marine metagenome-derived antifungal peptide, MMGP1, as a powerful tool for investigating fungal cell walls. This document outlines the peptide's mechanism of action, presents key quantitative data, and offers detailed protocols for its application in various experimental settings.
Introduction to this compound
This compound is a 36-amino acid, cell-penetrating antifungal peptide with the sequence MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK. It exhibits potent activity against pathogenic fungi, including Candida albicans and Aspergillus niger. Its unique mode of action, which involves direct cell entry and subsequent intracellular targeting, makes it a valuable instrument for probing fungal cell physiology and identifying potential drug targets. Unlike many conventional antifungals that target cell wall synthesis enzymes externally, this compound's intracellular activity provides a distinct approach to understanding fungal responses to stress and identifying vulnerabilities.
Mechanism of Action
This compound's antifungal activity is multifaceted and involves a series of intracellular events that ultimately lead to cell death.[1][2] The primary mechanism involves:
-
Cell Penetration: this compound directly penetrates the fungal cell wall and membrane in a time-dependent and energy-independent manner.[1][3]
-
DNA Binding: Once inside the cell, this compound binds directly to fungal DNA.[1][2]
-
Transcription Inhibition: This DNA binding interferes with and inhibits the transcription process, disrupting the synthesis of essential mRNAs.[1][2][4]
-
Induction of Reactive Oxygen Species (ROS): The inhibition of macromolecular synthesis triggers the endogenous production of ROS.[1][2]
-
Oxidative Stress and Cell Death: The accumulation of ROS leads to significant oxidative stress, causing damage to proteins and lipids, dissipation of the mitochondrial membrane potential, and DNA fragmentation, ultimately resulting in fungal cell death.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antifungal activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC (µM) |
| Candida albicans | 0.57[1][3] |
| Aspergillus niger | 4.29[1] |
Table 2: Effect of this compound on Candida albicans Mitochondrial Membrane Potential
| Treatment Time (hours) | Cells with Depolarized Mitochondria (%) |
| 6 | 73[4][5] |
| 12 | 56.1[4][5] |
| 24 | 83[4][5] |
Application: A Tool for Probing the Fungal Cell Wall Integrity (CWI) Pathway
While this compound's primary targets are intracellular, its ability to traverse the cell wall and induce significant internal stress makes it a potential tool for studying the Cell Wall Integrity (CWI) pathway. The CWI pathway is a critical signaling cascade that allows fungi to respond to cell wall stressors and maintain their structural integrity.[6][7]
Hypothetical Application: By exposing fungal mutants with known deletions in CWI pathway genes to sub-lethal concentrations of this compound, researchers can investigate the role of specific signaling components in responding to the type of intracellular stress induced by the peptide. An increased sensitivity of a particular mutant to this compound would suggest that the deleted gene plays a role in mitigating the downstream effects of the peptide, such as ROS-induced damage.
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal species.
Materials:
-
This compound peptide
-
Target fungal strain (e.g., Candida albicans)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in PDB to achieve a range of concentrations (e.g., 0.1 to 10 µM).
-
Prepare a fungal inoculum by growing the strain overnight in PDB and diluting it to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (PDB only).
-
Incubate the plate at 30°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the concentration at which a significant reduction in OD600 is observed compared to the positive control.
Protocol 2: Assessment of Cell Viability and Membrane Integrity using SYTOX Green
This protocol uses the fluorescent dye SYTOX Green to quantify fungal cell death by staining cells with compromised plasma membranes.
Materials:
-
Candida albicans cells
-
This compound peptide
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Grow C. albicans cells to the mid-logarithmic phase in PDB.
-
Wash the cells with PBS and resuspend them in PBS to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the wells of the 96-well plate.
-
Add this compound to the wells at its MIC and 2x MIC. Include an untreated control.
-
Incubate the plate at 30°C for various time points (e.g., 1, 2, 4, 6 hours).
-
Add SYTOX Green to each well to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. An increase in fluorescence indicates a loss of membrane integrity and cell death.
Protocol 3: Analysis of Peptide Internalization by Flow Cytometry
This protocol uses Fluorescein isothiocyanate (FITC)-labeled this compound to quantify its uptake into fungal cells via flow cytometry.
Materials:
-
FITC-labeled this compound
-
Candida albicans cells
-
PBS
-
Trypsin solution (to remove surface-bound peptide)
-
Flow cytometer
Procedure:
-
Label this compound with FITC according to the manufacturer's protocol. Purify the labeled peptide to remove free FITC.
-
Grow C. albicans cells to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
Incubate the cells with FITC-MMGP1 at a concentration of 0.57 µM for various time points (e.g., 15, 30, 60, 120 minutes) at 30°C.
-
After incubation, wash the cells twice with ice-cold PBS to stop internalization.
-
To distinguish between surface-bound and internalized peptide, treat one set of samples with trypsin (0.05%) for 10 minutes at 37°C to quench the fluorescence of surface-bound peptides.
-
Wash the cells again with PBS.
-
Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence of at least 10,000 cells per sample. An increase in the mean fluorescence intensity of the cell population indicates peptide internalization.
Visualizations
Caption: this compound's mechanism of action in fungal cells.
Caption: Workflow for SYTOX Green cell viability assay.
Caption: Hypothetical activation of the CWI pathway by this compound-induced ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Special Issue “The Fungal Cell Wall Integrity Pathway” - PMC [pmc.ncbi.nlm.nih.gov]
Application of MMGP1 in Synergistic Antifungal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health. Overcoming this challenge necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations. MMGP1, a marine metagenome-derived peptide, has demonstrated potent antifungal activity against Candida albicans.[1][2][3][4] Its unique mechanism of action, which involves direct, energy-independent cell penetration, DNA binding, and induction of oxidative stress, makes it a promising candidate for synergistic antifungal therapies.[1][2] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with conventional antifungal agents.
The primary hypothesis is that this compound, by disrupting fungal cell integrity and intracellular processes, can enhance the efficacy of other antifungal drugs that target specific cellular pathways. This could lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of resistance.
Potential Synergistic Mechanisms
The multifaceted mechanism of this compound suggests several avenues for synergistic interactions:
-
Enhanced Drug Uptake: By disrupting the fungal cell membrane, this compound may facilitate the entry of other antifungal drugs that might otherwise have limited permeability.
-
Multi-target Effect: Combining this compound's ability to bind DNA and induce ROS with an antifungal that inhibits cell wall synthesis (e.g., an echinocandin) or ergosterol synthesis (e.g., an azole) would attack the fungal cell on multiple fronts, increasing the likelihood of cell death.
-
Increased Oxidative Stress: The reactive oxygen species (ROS) generated by this compound can create a cellular environment that enhances the activity of other antifungals.[1]
Data Presentation: Quantifying Synergy
The synergistic effect of this compound in combination with other antifungal agents can be quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) Index.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | 0.57 | 0.14 | 0.497 | Synergy |
| Fluconazole | 8 | 2 |
FICI Calculation: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone) FICI = (0.14 / 0.57) + (2 / 8) = 0.246 + 0.25 = 0.496
Interpretation of FICI Values: [5]
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Microdilution Assay
This assay is used to determine the in vitro synergistic activity of two antimicrobial agents.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
This compound peptide
-
Conventional antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the partner antifungal drug in RPMI 1640 medium.
-
In a 96-well plate, perform serial dilutions of this compound along the y-axis (e.g., rows A-G) and the partner antifungal along the x-axis (e.g., columns 1-10).
-
Row H should contain only the partner antifungal dilutions (this compound control), and column 11 should contain only this compound dilutions (partner drug control). Column 12 should serve as a growth control (no drugs).
-
-
Prepare Fungal Inoculum:
-
Culture C. albicans overnight in Sabouraud Dextrose Broth.
-
Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL in RPMI 1640.
-
Further dilute the inoculum to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
Time-Kill Curve Analysis
This assay provides information on the rate of fungal killing over time when exposed to antimicrobial agents alone and in combination.[10][11][12][13][14]
Materials:
-
This compound peptide
-
Conventional antifungal agent
-
Candida albicans strain
-
Sabouraud Dextrose Broth
-
Sterile saline
-
Sabouraud Dextrose Agar plates
Protocol:
-
Prepare Fungal Culture:
-
Prepare an overnight culture of C. albicans.
-
Dilute the culture to a starting inoculum of approximately 1 x 10^5 CFU/mL in Sabouraud Dextrose Broth.
-
-
Set up Test Conditions:
-
Prepare flasks containing:
-
Drug-free broth (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Partner antifungal at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Combination of this compound and the partner antifungal at the same sub-inhibitory concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[10]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound antifungal synergy.
Caption: Proposed mechanism of action for this compound in Candida albicans.[1]
Caption: Logical model of synergistic interaction between this compound and a partner antifungal.
References
- 1. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. 2.5. Checkerboard Microdilution Assay [bio-protocol.org]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Proteolytic Activity of MMGP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMGP1 is a novel antifungal peptide identified from a marine metagenome. Beyond its direct cell-penetrating and antifungal properties, this compound exhibits in vitro proteolytic activity. This proteolytic function is non-specific, with the ability to cleave various protein substrates, including bovine serum albumin (BSA), RNase A, and casein. Understanding and quantifying this proteolytic activity is crucial for elucidating its mechanism of action, determining its potential therapeutic applications, and assessing any off-target effects in drug development.
These application notes provide detailed protocols for the qualitative and quantitative evaluation of the proteolytic activity of recombinant this compound. Three common and robust methods are described: a colorimetric assay using azocasein, a fluorescent assay using BODIPY-casein, and a qualitative in-gel assay using casein zymography.
General Considerations
-
Recombinant this compound: These protocols assume the availability of purified, recombinant this compound. The peptide can be expressed in a suitable host system, such as E. coli, and purified using standard chromatography techniques.
-
Buffer Composition: The proteolytic activity of this compound is reportedly enhanced by the presence of manganese ions (Mn²⁺). Therefore, the inclusion of MnCl₂ in the assay buffer is recommended.
-
Optimization: The optimal pH, temperature, and enzyme concentration for this compound proteolytic activity have not been definitively established. The provided protocols suggest common starting conditions, but it is highly recommended to perform optimization experiments to determine the specific parameters for your experimental setup.
Data Presentation
For quantitative assays, it is essential to present the data in a clear and structured format. The following tables provide templates for recording and comparing results from the colorimetric and fluorescent assays.
Table 1: Colorimetric Protease Assay Data
| Sample | This compound Conc. (µg/mL) | Substrate Conc. (mg/mL) | Absorbance (440 nm) | Proteolytic Activity (Units/mL) |
| Blank | 0 | 10 | 0 | |
| Positive Control (Trypsin) | User Defined | 10 | User Defined | |
| This compound - Dose 1 | User Defined | 10 | ||
| This compound - Dose 2 | User Defined | 10 | ||
| This compound - Dose 3 | User Defined | 10 | ||
| This compound + Inhibitor | User Defined | 10 |
Table 2: Fluorescent Protease Assay Data
| Sample | This compound Conc. (µg/mL) | Substrate Conc. (µg/mL) | Fluorescence Intensity (RFU) | Proteolytic Activity (Units/mL) |
| Blank | 0 | 10 | 0 | |
| Positive Control (Trypsin) | User Defined | 10 | User Defined | |
| This compound - Dose 1 | User Defined | 10 | ||
| This compound - Dose 2 | User Defined | 10 | ||
| This compound - Dose 3 | User Defined | 10 | ||
| This compound + Inhibitor | User Defined | 10 |
Experimental Protocols
Protocol 1: Colorimetric Protease Assay using Azocasein
This assay measures the release of a soluble, colored dye from the azocasein substrate upon proteolytic cleavage.
Materials:
-
Purified recombinant this compound
-
Azocasein
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Trichloroacetic Acid (TCA), 10% (w/v)
-
1 M NaOH
-
Microcentrifuge tubes
-
Microplate reader
-
Positive control: Trypsin
Procedure:
-
Prepare a 10 mg/mL stock solution of azocasein in the Assay Buffer.
-
Prepare serial dilutions of this compound in the Assay Buffer. A starting range of 10-100 µg/mL is recommended.
-
In microcentrifuge tubes, add 100 µL of the azocasein stock solution.
-
Add 50 µL of the this compound dilutions to the respective tubes. For the blank, add 50 µL of Assay Buffer. For the positive control, add a known concentration of trypsin.
-
Incubate the reactions at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
Stop the reaction by adding 250 µL of 10% TCA to each tube.
-
Incubate on ice for 30 minutes to allow the undigested substrate to precipitate.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Carefully transfer 200 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1 M NaOH to each well to enhance the color.
-
Measure the absorbance at 440 nm using a microplate reader.
-
Subtract the blank reading from all samples. The proteolytic activity is proportional to the absorbance.
Protocol 2: Fluorescent Protease Assay using BODIPY-Casein
This is a highly sensitive assay that measures the increase in fluorescence upon the cleavage of a heavily quenched fluorescently labeled casein substrate.
Materials:
-
Purified recombinant this compound
-
BODIPY FL-Casein or similar fluorescently quenched casein substrate
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Fluorometer or fluorescent microplate reader
-
Positive control: Trypsin
Procedure:
-
Prepare a 10 µg/mL working solution of BODIPY FL-Casein in the Assay Buffer. Protect the solution from light.
-
Prepare serial dilutions of this compound in the Assay Buffer. A starting range of 1-20 µg/mL is recommended due to the higher sensitivity of this assay.
-
In a 96-well black microplate, add 50 µL of the BODIPY FL-Casein working solution to each well.
-
Add 50 µL of the this compound dilutions to the respective wells. For the blank, add 50 µL of Assay Buffer. For the positive control, add a known concentration of trypsin.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The proteolytic activity is determined by the rate of increase in fluorescence intensity over time.
Protocol 3: Casein Zymography
This in-gel assay allows for the visualization of proteolytic activity as clear bands on a stained protein gel. It is a qualitative to semi-quantitative method.
Materials:
-
Purified recombinant this compound
-
Casein
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Non-reducing sample buffer
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, 1% Triton X-100, pH 7.5
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
Procedure:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL casein. The casein should be dissolved in the resolving gel solution before polymerization.
-
Mix this compound samples with a non-reducing sample buffer (without β-mercaptoethanol or DTT and without heating).
-
Load the samples onto the casein gel and perform electrophoresis under non-reducing conditions at a constant voltage at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in the Incubation Buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in fresh Incubation Buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate the regions of casein degradation by this compound.
Visualizations
Troubleshooting & Optimization
Technical Support Center: MMGP1 Peptide Synthesis and Purification
Welcome to the technical support center for the MMGP1 peptide. This resource is designed for researchers, scientists, and drug development professionals working with this novel antifungal peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming challenges related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is a 36-amino acid antifungal peptide that was identified from a marine metagenomic library.[1] It has shown potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1]
Q2: What is the amino acid sequence of this compound?
A2: The complete amino acid sequence of this compound is MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK .[1]
Q3: What are the primary challenges in synthesizing this compound?
A3: The main challenges in synthesizing this compound stem from its amino acid composition. The peptide contains a significant number of hydrophobic and aromatic residues (e.g., M, L, W, F, I), which can lead to aggregation of the growing peptide chain on the solid-phase resin. This aggregation can result in incomplete reactions, low yield, and the formation of deletion or truncated peptide impurities.
Q4: What are the expected difficulties in purifying the this compound peptide?
A4: The hydrophobic nature of this compound can also pose challenges during purification. The peptide may exhibit poor solubility in aqueous buffers commonly used for reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, aggregation can lead to peak broadening or the appearance of multiple peaks, making it difficult to isolate the pure peptide.
Q5: What is the mechanism of action of this compound?
A5: this compound is a cell-penetrating peptide that can enter fungal cells.[2][3] Inside the cell, it binds to DNA, which inhibits transcription.[1][4] This interaction leads to the production of reactive oxygen species (ROS), causing oxidative stress, damage to cellular components, and ultimately, fungal cell death.[1][4]
Troubleshooting Guide
Synthesis
Q: My peptide synthesis resulted in a low yield and multiple peaks on the analytical HPLC. What could be the cause?
A: A low yield and multiple peaks, often corresponding to deletion sequences, are common indicators of incomplete coupling reactions during solid-phase peptide synthesis (SPPS). For a hydrophobic peptide like this compound, this is frequently caused by peptide chain aggregation on the resin, which hinders the access of activated amino acids to the N-terminus of the growing peptide.
Potential Solutions:
-
Optimize Coupling Conditions:
-
Increase Coupling Time: Extend the coupling reaction time to allow for complete reaction, especially for sterically hindered amino acids.
-
Double Coupling: Perform a second coupling step for amino acids that are known to be difficult to couple or are located in hydrophobic regions of the peptide.
-
Use Stronger Coupling Reagents: Employ more potent activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
-
Improve Solvation:
-
Chaotropic Agents: Add chaotropic agents like a low percentage of guanidine hydrochloride to the coupling and deprotection solutions to disrupt secondary structures and improve solvation.
-
"Magic Mixture" Solvent: Use a solvent mixture known for its ability to solvate aggregating peptides, such as a 1:1:1 mixture of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
-
Modify Synthesis Strategy:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific locations (e.g., Ser-Thr) to temporarily disrupt the peptide backbone's secondary structure and prevent aggregation.
-
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acids to prevent interchain hydrogen bonding.
-
Purification
Q: The synthesized this compound peptide has poor solubility in my HPLC mobile phase, leading to precipitation and column clogging. What can I do?
A: Poor solubility of hydrophobic peptides like this compound is a common challenge in RP-HPLC. The high concentration of the peptide during injection and the aqueous nature of the initial mobile phase can cause it to precipitate.
Potential Solutions:
-
Modify the Dissolution Solvent:
-
Organic Solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), hexafluoroisopropanol (HFIP), or formic acid before diluting it with the initial mobile phase. Ensure the final concentration of the strong solvent in the injection volume is low enough not to interfere with the chromatography.
-
Acidification: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to improve solubility by protonating acidic residues.
-
-
Adjust HPLC Conditions:
-
Initial Mobile Phase: Start the HPLC gradient with a higher percentage of the organic solvent (e.g., 10-20% acetonitrile) to maintain the peptide's solubility upon injection.
-
Temperature: Increase the column temperature (e.g., to 40-60 °C) to improve solubility and reduce viscosity.
-
Q: During RP-HPLC purification of this compound, I observe broad peaks or multiple, closely eluting peaks. How can I improve the peak shape and resolution?
A: Broad or multiple peaks can be due to on-column aggregation, the presence of closely related impurities, or conformational isomers of the peptide.
Potential Solutions:
-
Optimize HPLC Gradient:
-
Shallow Gradient: Use a shallower gradient of the organic mobile phase to improve the separation of the target peptide from closely eluting impurities.
-
Different Organic Modifier: Try a different organic modifier, such as methanol or isopropanol, in place of or in combination with acetonitrile.
-
-
Change the Ion-Pairing Agent:
-
Alternative Acids: Replace TFA with a different ion-pairing agent like formic acid, which can sometimes alter the retention behavior and improve peak shape.
-
-
Reduce Sample Load:
-
Lower Injection Volume/Concentration: Overloading the column can exacerbate aggregation and lead to poor peak shape. Reduce the amount of peptide injected onto the column.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value |
| Amino Acid Sequence | MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK |
| Length | 36 amino acids |
| Molecular Weight | 4231.9 g/mol |
| Theoretical pI | 10.13 |
| Grand Average of Hydropathy (GRAVY) | 0.450 |
| Charge at pH 7 | +4 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general guideline for the synthesis of this compound using Fmoc/tBu chemistry. Optimization may be required.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang or 2-chlorotrityl resin (for a C-terminal carboxylic acid). A typical loading is 0.3-0.7 mmol/g.
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
-
Dissolve the reagents in DMF and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
After complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Repeat Cycles:
-
Repeat the deprotection, coupling, and washing cycles for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Lyophilization:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
-
Purification of this compound by RP-HPLC
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Centrifuge the sample to remove any insoluble material.
-
-
HPLC System and Column:
-
Use a preparative RP-HPLC system with a C18 column.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
-
Visualizations
Caption: Predicted challenges in the this compound synthesis and purification workflow.
Caption: Proposed antifungal signaling pathway of this compound in fungal cells.
References
- 1. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MMGP1 In Vitro Stability and Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vitro stability and solubility of the antifungal peptide, MMGP1.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in aqueous buffer. What should I do?
A1: Difficulty in dissolving lyophilized this compound can be due to its amino acid composition, which may include hydrophobic residues. Here are the recommended steps to solubilize your peptide:
-
Start with Sterile Water: For the initial attempt, try dissolving a small amount of the peptide in distilled, sterile water.
-
Assess the Net Charge: Determine the theoretical net charge of this compound at neutral pH.
-
If this compound is basic (net positive charge), and it doesn't dissolve in water, try a dilute acidic solution like 10% acetic acid.
-
If this compound is acidic (net negative charge), a dilute basic solution such as 10% ammonium bicarbonate may aid dissolution.
-
-
Use Organic Solvents for Hydrophobic Peptides: If this compound is predicted to be highly hydrophobic, first dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[1] It is advisable to keep the final DMSO concentration low (e.g., <1%) for biological assays.[1]
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[1]
Q2: I'm observing precipitation of this compound during my experiment. What could be the cause and how can I prevent it?
A2: Precipitation of this compound can be caused by several factors, including aggregation, pH changes, or high peptide concentration.
-
Aggregation: Peptides, especially those with hydrophobic regions, can self-associate and form insoluble aggregates.[2][3] To mitigate this, consider the following:
-
Lower Peptide Concentration: Working with lower concentrations of this compound can reduce the likelihood of aggregation.[4]
-
Additives: Including stabilizing excipients such as sugars (e.g., sucrose), polyols, or non-ionic surfactants (e.g., Polysorbate 20 or 80) in your buffer can help prevent aggregation.[3][5]
-
-
pH Nearing Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2][6] Ensure your buffer pH is at least one to two units away from the theoretical pI of this compound.
-
Buffer Composition: The ionic strength of your buffer can influence solubility. High salt concentrations can sometimes lead to "salting out" and precipitation.[6] It is recommended to optimize the buffer composition and ionic strength.
Q3: How can I improve the long-term stability of my this compound stock solution?
A3: To enhance the long-term stability of this compound solutions and prevent degradation, consider the following strategies:
-
Storage Conditions: Aliquot your this compound stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For peptides containing residues susceptible to oxidation (e.g., Met, Cys, Trp), storing under an inert gas like argon or nitrogen is recommended.[7]
-
pH Optimization: Maintaining an optimal pH is crucial for stability. Buffer solutions with a pH between 3 and 5 can reduce deamidation and oxidation.[8]
-
Use of Stabilizing Agents: Adding excipients can significantly improve stability.
-
Sugars and Polyols: These agents can stabilize the peptide structure.[3]
-
Antioxidants: If this compound is susceptible to oxidation, including antioxidants like methionine or ascorbic acid can be beneficial.[9]
-
Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like EDTA can sequester these ions.[4]
-
-
Chemical Modification: For long-term stability in drug development, chemical modifications can be explored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to weigh and handle. | Lyophilized peptides can be hygroscopic and static. | Allow the vial to equilibrate to room temperature before opening. Use an anti-static weigh boat or weigh paper. |
| Inconsistent results in biological assays. | Incomplete solubilization leading to inaccurate concentration. Degradation of this compound in the assay buffer. | Ensure complete dissolution before use; centrifuge to remove any particulates.[1] Perform a stability test of this compound in your assay buffer over the time course of the experiment. |
| Loss of this compound activity over time in solution. | Proteolytic degradation from microbial contamination or endogenous proteases in complex media. Chemical degradation (e.g., oxidation, deamidation). | Prepare solutions using sterile, protease-free water and buffers. Store solutions at 4°C for short-term use and -80°C for long-term.[3] Optimize buffer pH and consider adding stabilizers.[8] |
| This compound solution appears cloudy or forms a gel. | Aggregation and precipitation. | Sonicate the solution to attempt redissolution. If unsuccessful, try a stronger solvent or a different buffer system. Consider adding solubilizing agents like arginine or reducing the peptide concentration. |
Quantitative Data Summary
The following tables present hypothetical data on this compound solubility and stability under various conditions. These are intended as a guide for experimental design.
Table 1: Solubility of this compound in Different Solvents
| Solvent | pH | Temperature (°C) | Maximum Soluble Concentration (mg/mL) |
| Deionized Water | 7.0 | 25 | 0.5 |
| 10% Acetic Acid | 2.9 | 25 | > 10 |
| 10% Ammonium Bicarbonate | 7.8 | 25 | 1.0 |
| 50% Acetonitrile/Water | N/A | 25 | > 10 |
| 100% DMSO | N/A | 25 | > 20 |
Table 2: Stability of this compound (1 mg/mL) in Different Buffers at 4°C
| Buffer (50 mM) | pH | Additive (0.1%) | % Remaining Intact Peptide after 7 Days |
| Phosphate-Buffered Saline | 7.4 | None | 85% |
| Sodium Acetate | 5.0 | None | 95% |
| Sodium Acetate | 5.0 | Polysorbate 80 | 98% |
| TRIS-HCl | 8.0 | None | 70% |
Experimental Protocols
Protocol 1: Turbidity Assay for this compound Solubility Screening
This protocol provides a method to rapidly screen for optimal solubilization conditions for this compound.
Materials:
-
Lyophilized this compound
-
A panel of solvents and buffers (e.g., water, PBS, acetate buffer pH 5, TRIS buffer pH 8, 10% DMSO)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Method:
-
Prepare a series of dilutions of this compound in each test solvent/buffer in a 96-well plate. A typical concentration range would be from 0.1 mg/mL to 5 mg/mL.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Measure the absorbance (optical density) of each well at 600 nm (OD600).
-
Data Analysis: An increase in OD600 indicates light scattering due to insoluble particles. The highest concentration that does not show a significant increase in OD600 compared to the buffer blank is considered the approximate solubility limit.
Protocol 2: RP-HPLC for Stability Assessment of this compound
This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact this compound over time.
Materials:
-
This compound stock solution
-
Incubation buffers at various pH values
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
-
Temperature-controlled incubator
Method:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different buffers to be tested.
-
Take an initial sample (t=0) from each solution for immediate HPLC analysis.
-
Incubate the remaining solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Analyze all samples by RP-HPLC. The peak corresponding to intact this compound should be identified.
-
Data Analysis: The stability of this compound is determined by measuring the decrease in the peak area of the intact peptide over time. The percentage of remaining intact peptide at each time point is calculated relative to the t=0 sample.
Visualizations
Caption: Mechanism of action of this compound leading to fungal cell death.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. youtube.com [youtube.com]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reta-peptide.com [reta-peptide.com]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: MMGP1 Minimum Inhibitory Concentration (MIC) Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing MMGP1 in minimum inhibitory concentration (MIC) assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound MIC assays in a question-and-answer format.
My MIC results for this compound are inconsistent across replicates and experiments. What could be the cause?
Inconsistent MIC results are a common challenge in peptide-based assays and can stem from several factors:
-
Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well and leading to variability.[1] It is recommended to use polypropylene 96-well plates to minimize this effect.[1]
-
Peptide Aggregation or Precipitation: this compound, particularly at higher concentrations, may precipitate or aggregate in standard culture media such as Mueller-Hinton Broth (MHB).[2] This can lead to an uneven distribution of the peptide. Visually inspect your wells for any signs of precipitation.
-
Inaccurate Inoculum Density: The starting concentration of the fungal cells can significantly impact the MIC value. Ensure your fungal suspension is standardized correctly, for example, to a 0.5 McFarland standard, to have a consistent number of cells in each well.[3]
-
Peptide Instability: Peptides can be susceptible to degradation. Ensure your stock solutions are prepared fresh and handled according to best practices to avoid degradation.[4] The hygroscopic nature of peptides means they can absorb moisture, which can affect their stability and weighing accuracy.[4]
I am not observing any inhibition of fungal growth, even at high concentrations of this compound. What should I check?
If this compound does not appear to be effective, consider the following possibilities:
-
Media Composition: The components of the culture medium can interfere with the activity of antimicrobial peptides.[5] For instance, high salt concentrations can inhibit the activity of some cationic peptides. You might consider using a less rich or diluted medium to see if that improves this compound efficacy.[5]
-
Incorrect Peptide Concentration: Double-check all calculations for your serial dilutions. An error in preparing the stock solution or in the dilution series will lead to incorrect final concentrations in the wells.
-
Degraded Peptide: If the peptide has been stored improperly or subjected to multiple freeze-thaw cycles, it may have lost its activity. It is advisable to use a fresh aliquot of the peptide.
-
Resistant Fungal Strain: While this compound has shown activity against Candida albicans and Aspergillus niger, the specific strain you are using could have inherent or acquired resistance.
I see visible precipitation in the wells of my microtiter plate after adding this compound. How can I address this?
Precipitation can significantly skew MIC results. Here are some strategies to mitigate this issue:
-
Modify the Diluent: Instead of dissolving and diluting this compound directly in the broth, consider using a diluent such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[1] This can help to keep the peptide soluble and prevent it from sticking to surfaces.[1]
-
Test Different Media: The choice of broth can influence peptide solubility.[2] You may need to test different media to find one that is compatible with this compound and supports fungal growth.
-
Pre-dissolving the Peptide: Ensure the peptide is fully dissolved in a suitable solvent before adding it to the assay medium. Some hydrophobic peptides may require a small amount of a solvent like DMSO before further dilution.
How should I interpret the MIC value from the microtiter plate?
The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungus after incubation.[3] This is typically determined by visual inspection of turbidity in the wells.[6] The well with the lowest peptide concentration that remains clear (no turbidity) is considered the MIC.[3] It can be helpful to use a plate reader to measure the optical density (OD) at 600 nm to quantify growth, but visual confirmation is standard.[2]
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the synthetic this compound peptide.
| Organism | Reported MIC (µM) |
| Candida albicans | 0.57 |
| Aspergillus niger | 4.29 |
Data sourced from a study on the identification of this compound.
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Modified for Cationic Peptides)
This protocol is adapted from standard methods to account for the specific properties of cationic peptides like this compound.[1]
Materials:
-
This compound peptide, lyophilized powder
-
Candida albicans or other target fungal strain
-
RPMI-1640 or Mueller-Hinton Broth (MHB), supplemented as required for fungal growth
-
Sterile 96-well polypropylene microtiter plates[1]
-
Sterile polypropylene tubes[1]
-
0.02% acetic acid with 0.4% bovine serum albumin (BSA)
-
0.01% acetic acid with 0.2% BSA
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh culture plate, inoculate a tube containing 5 mL of MHB or another suitable broth.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute this suspension to the final required inoculum density of approximately 2-7 x 10^5 CFU/mL.[1]
-
-
Preparation of this compound Stock and Serial Dilutions:
-
Prepare a primary stock of this compound by dissolving it in sterile deionized water at a concentration 20 times higher than the maximum concentration to be tested.[1]
-
Dilute this stock 1:1 with a solution of 0.02% acetic acid containing 0.4% BSA to get a solution that is 10 times the final maximum test concentration.[1]
-
Perform serial two-fold dilutions in polypropylene tubes using 0.01% acetic acid with 0.2% BSA as the diluent.[1] This will create a range of concentrations, each at 10 times the final desired concentration.
-
-
Assay Plate Setup:
-
Using a 96-well polypropylene plate, add 11 µL of each 10x peptide dilution to the corresponding wells in a row (e.g., columns 1-10).[1]
-
Column 11 will serve as the growth control (no peptide). Add 11 µL of the peptide diluent (0.01% acetic acid, 0.2% BSA) to these wells.[1]
-
Column 12 will serve as the sterility control (no peptide, no fungi). Add 11 µL of the peptide diluent to these wells.
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
-
Reading the Results:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the results can be quantified by reading the absorbance at 600 nm using a microplate reader.
-
Visualizations
This compound Antifungal Signaling Pathway
The antifungal action of this compound involves a multi-step process leading to fungal cell death.[4][5]
Caption: this compound antifungal mechanism of action.
Troubleshooting Workflow for this compound MIC Assays
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in this compound MIC assays.
Caption: Troubleshooting flowchart for this compound MIC assays.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to MMGP1 in Fungal Strains
Welcome to the technical support center for MMGP1, a potent antifungal peptide. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments and help address challenges, including the potential for fungal resistance.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced or no antifungal activity of this compound | 1. Peptide degradation: this compound may have been improperly stored or handled. 2. Incorrect peptide concentration: Inaccurate measurement or dilution of the peptide. 3. Resistant fungal strain: The fungal strain may have inherent or developed resistance. 4. Suboptimal assay conditions: Incorrect buffer, pH, or incubation time. | 1. Verify peptide integrity: Ensure this compound is stored at the recommended temperature and handled according to the manufacturer's instructions. Run a control with a known susceptible fungal strain. 2. Confirm concentration: Re-measure the peptide concentration using a reliable method such as a BCA protein assay. 3. Assess resistance: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain and compare it to known susceptible strains. Consider sequencing key genes if resistance is suspected. 4. Optimize assay: Review and optimize the experimental protocol, ensuring all parameters are correctly set. |
| Inconsistent or variable experimental results | 1. Inoculum variability: Inconsistent starting concentration of fungal cells. 2. Pipetting errors: Inaccurate dispensing of peptide or fungal suspension. 3. Edge effects in microplates: Evaporation from wells at the edge of the plate. | 1. Standardize inoculum: Use a spectrophotometer or hemocytometer to ensure a consistent starting cell density. 2. Calibrate pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Minimize edge effects: Fill the outer wells of the microplate with sterile water or media and do not use them for data collection. |
| Difficulty in determining the MIC value | 1. Trailing growth: Faint, residual growth observed at concentrations above the apparent MIC. 2. Contamination: Bacterial or other fungal contamination in the culture. | 1. Read MIC at a consistent endpoint: For some fungi, it may be necessary to read the MIC as the concentration that causes a significant (e.g., 50% or 80%) reduction in growth compared to the control. 2. Ensure aseptic technique: Use sterile techniques throughout the experiment to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-penetrating antifungal peptide that exerts its effect through a multi-step process. It first translocates across the fungal cell membrane in an energy-independent manner.[1] Once inside the cell, it binds to DNA, which inhibits transcription and the synthesis of macromolecules.[2][3][4] This is followed by the induction of endogenous reactive oxygen species (ROS), leading to oxidative stress, damage to proteins and lipids, dissipation of the mitochondrial membrane potential, and ultimately DNA fragmentation and cell death.[2][3][4]
Q2: Are there any known cases of fungal resistance to this compound?
A2: Currently, there are no specific documented cases of fungal resistance to this compound in the scientific literature. However, like other antimicrobial peptides (AMPs), it is believed that pathogenic microorganisms are less likely to develop resistance to them compared to conventional antifungal drugs due to their multi-target mechanism of action.[2]
Q3: What are the potential mechanisms of resistance that fungi might develop against this compound or other AMPs?
A3: While specific resistance to this compound has not been reported, fungi have developed resistance to other antifungal agents through various mechanisms. These can include:
-
Alterations in the cell wall: Changes in the composition of the fungal cell wall can reduce the binding and uptake of the peptide.
-
Efflux pumps: Fungi may upregulate or acquire efflux pumps that actively transport the peptide out of the cell.
-
Proteolytic degradation: Fungi can secrete proteases that degrade the peptide, rendering it inactive.
-
Target modification: While less common for multi-target AMPs, mutations in the cellular targets of the peptide could potentially reduce its efficacy.
Q4: How can I overcome potential resistance to this compound in my experiments?
A4: If you suspect resistance or wish to proactively prevent it, consider the following strategies:
-
Combination Therapy: Using this compound in combination with other antifungal agents can create a synergistic effect and reduce the likelihood of resistance developing.[5][6] The different mechanisms of action of the combined drugs can overwhelm the fungus's ability to adapt.
-
Peptide Engineering: While more advanced, modifying the this compound peptide sequence could enhance its activity or stability, or alter its interaction with potential resistance mechanisms.
Q5: What are the known MIC values for this compound against common fungal strains?
A5: The minimum inhibitory concentration (MIC) of this compound has been reported to be 0.57 µM for Candida albicans and 4.29 µM for Aspergillus niger .[2]
Quantitative Data Summary
| Parameter | Value | Fungal Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.57 µM | Candida albicans | [2] |
| Minimum Inhibitory Concentration (MIC) | 4.29 µM | Aspergillus niger | [2] |
| Transcription Inhibition (in vitro) | 78% inhibition at 0.576 µM | (Mouse β-actin gene) | [2] |
| TUNEL-positive cells (DNA damage) | 9.7% after 12h, 99.9% after 24h | Candida albicans | [2] |
| Mitochondrial Membrane Potential Loss | 82% of cells after 24h | Candida albicans | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of this compound against a fungal strain using a broth microdilution method.[3]
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate growth medium (e.g., Potato Dextrose Broth for fungi)
-
This compound peptide stock solution
-
Microplate reader
Procedure:
-
Prepare a fungal spore suspension or a suspension of actively growing cells and adjust the concentration to approximately 1 x 10⁵ spores/mL or 5 x 10⁵ CFU/mL in the growth medium.
-
Prepare serial dilutions of the this compound peptide in the growth medium in the 96-well plate.
-
Add 100 µL of the fungal suspension to each well containing 100 µL of the peptide dilutions.
-
Include a positive control (fungal suspension with no peptide) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C for many fungi) for 24-48 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in OD compared to the positive control.
Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the detection of intracellular ROS in fungal cells treated with this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Fungal culture
-
This compound
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat the fungal cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS containing DCFH-DA and incubate in the dark.
-
After incubation, wash the cells with PBS to remove excess probe.
-
Analyze the cells using a fluorescence microscope (for visualization) or a flow cytometer (for quantification) to detect the fluorescence of dichlorofluorescein (DCF), which is produced upon oxidation of DCFH by ROS.
DNA Binding Assay (Gel Retardation)
This assay is used to determine the ability of this compound to bind to DNA.[7]
Materials:
-
Plasmid DNA
-
This compound peptide
-
Binding buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
In separate tubes, mix a constant amount of plasmid DNA with increasing concentrations of this compound peptide in the binding buffer.
-
Incubate the mixtures at room temperature for 30 minutes to allow for binding.
-
Add a loading dye to each mixture.
-
Load the samples onto an agarose gel.
-
Run the gel electrophoresis to separate the DNA-peptide complexes from free DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
The retardation of the DNA band in the gel with increasing peptide concentration indicates the binding of this compound to DNA.
Visualizations
Caption: Signaling pathway of this compound in fungal cells.
Caption: Experimental workflow for MIC determination.
Caption: Logical workflow for troubleshooting reduced this compound activity.
References
- 1. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Minimum Inhibitory Concentration of Peptides [bio-protocol.org]
- 4. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Hits Are Better than One: Membrane-Active and DNA Binding-Related Double-Action Mechanism of NK-18, a Novel Antimicrobial Peptide Derived from Mammalian NK-Lysin - PMC [pmc.ncbi.nlm.nih.gov]
MMGP1 In Vivo Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals optimizing the dosage of MMGP1 for in vivo animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
1. Issue: Poor Bioavailability or Lack of Efficacy at Initial Doses
-
Question: We are not observing the expected antifungal activity of this compound in vivo, even at concentrations that were effective in vitro. What could be the reason?
-
Answer: Several factors can contribute to a lack of in vivo efficacy. Peptides, in particular, can be susceptible to degradation by proteases, have a high clearance rate, and poor stability, leading to a short half-life in the body.[1] Consider the following troubleshooting steps:
-
Formulation: How is this compound formulated for delivery? The physicochemical properties of this compound, such as its high hydrophobicity and net positive charge (+5.04), may lead to aggregation or poor solubility in standard buffers.[2]
-
Recommendation: Experiment with different formulation strategies. This could include the use of solubility-enhancing excipients or encapsulation in delivery systems like liposomes to protect the peptide from degradation.[3]
-
-
Route of Administration: The chosen route of administration significantly impacts bioavailability.
-
Recommendation: If using oral administration, be aware that peptides are often poorly absorbed and can be degraded in the gastrointestinal tract.[4] Intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes may provide more consistent systemic exposure. The choice of administration route is a critical part of nanomedicine design, as it dictates the type of coating, particle architecture, and critical quality attributes needed to overcome specific biological barriers while minimizing side effects.[5]
-
-
Pharmacokinetics (PK): Have you characterized the pharmacokinetic profile of this compound in your animal model? It may be cleared from circulation too rapidly to exert its effect.
-
Recommendation: Conduct a pilot PK study to determine the half-life, clearance, and volume of distribution of this compound. This will inform the optimal dosing frequency.
-
-
2. Issue: Observed Toxicity or Adverse Events
-
Question: Our animal subjects are showing signs of toxicity (e.g., weight loss, lethargy, organ damage) after this compound administration. How can we mitigate this?
-
Answer: Toxicity can be dose-dependent and related to the mechanism of action or off-target effects. This compound's mechanism involves DNA binding and induction of reactive oxygen species (ROS), which could potentially affect host cells at high concentrations.[6]
-
Dose Escalation: A systematic dose-escalation study is crucial to identify the Maximum Tolerated Dose (MTD).
-
Recommendation: Begin with a low dose, based on in vitro efficacy data, and gradually increase the dose in subsequent cohorts of animals. Monitor for clinical signs of toxicity and relevant biomarkers. A study on the mastoparan analog peptide MK58911 in G. mellonella larvae started with doses of 10, 50, and 100 mg/Kg to evaluate toxicity and efficacy.[7][8]
-
-
Targeted Delivery: Can you deliver this compound more specifically to the site of infection?
-
Recommendation: For localized infections, consider topical or localized administration to minimize systemic exposure and potential side effects.
-
-
Histopathology: Are you performing histopathological analysis of key organs?
-
Recommendation: At the end of your study, a thorough histopathological examination of organs like the liver, kidneys, and spleen can provide valuable insights into potential organ-specific toxicity.[9]
-
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound?
-
What is the amino acid sequence of this compound?
Dosage and Formulation
-
How do I determine a starting dose for my in vivo study?
-
Since there is no established in vivo dosage for this compound in animal models, a good starting point is to use the in vitro effective concentrations as a guide. The Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans has been reported to be 0.57 µM.[10][11] You can use this to calculate an initial dose in mg/kg based on the volume of distribution assumptions for your animal model. It is recommended to start with a dose significantly lower than what might be predicted to be efficacious and perform a dose escalation study.
-
-
What are the key physicochemical properties of this compound to consider for formulation?
-
This compound has a net positive charge of +5.04, a high degree of hydrophobicity, and an isoelectric point of 11.915.[2] These properties suggest it may interact with negatively charged biological membranes and could be prone to aggregation in aqueous solutions.[2] Formulation strategies should aim to maintain its solubility and stability.
-
Experimental Design
-
What are some strategies to improve the in vivo stability of this compound?
-
Several peptide engineering strategies can be employed to enhance stability:
-
Terminal Modifications: Modifying the N- and C-termini of the peptide can protect it from degradation by exopeptidases.[1]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at sites susceptible to proteolytic cleavage can increase resistance to degradation.[12]
-
Cyclization: Creating a cyclic version of the peptide can improve stability by restricting its conformation.[3]
-
-
-
What is a typical experimental workflow for an in vivo efficacy study of an antifungal peptide like this compound?
-
A general workflow would include:
-
Animal Model of Infection: Establish a relevant and reproducible model of fungal infection in your chosen animal species.
-
Dose-Ranging/Toxicity Study: Determine the MTD and a potential therapeutic window.
-
Efficacy Study: Administer this compound at various doses to infected animals and monitor outcomes such as survival, fungal burden in target organs, and clinical signs of disease.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure with antifungal effects to optimize the dosing regimen.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK | [10] |
| Molecular Weight | 5026.9 Da | [13] |
| Net Charge | +5.04 | [2] |
| Isoelectric Point (pI) | 11.915 | [2] |
| In Vitro MIC (C. albicans) | 0.57 µM | [10] |
Table 2: Example Dose Escalation Study Design for Toxicity Assessment
| Cohort | Dose (mg/kg) | Number of Animals | Monitoring Parameters |
| 1 | X (e.g., 0.1) | 3-5 | Clinical signs, body weight, food/water intake |
| 2 | 3X (e.g., 0.3) | 3-5 | Clinical signs, body weight, food/water intake |
| 3 | 10X (e.g., 1.0) | 3-5 | Clinical signs, body weight, food/water intake, blood chemistry |
| 4 | 30X (e.g., 3.0) | 3-5 | Clinical signs, body weight, food/water intake, blood chemistry, histopathology |
Note: 'X' represents a rationally chosen starting dose based on in vitro data and allometric scaling principles.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Dosing: Prepare several dose levels of this compound in a suitable vehicle.
-
Administration: Administer a single dose of this compound to small groups of animals (n=3-5 per group) via the intended clinical route (e.g., IV or IP).
-
Observation: Monitor animals closely for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
-
Refinement: This can be followed by a repeat-dose toxicity study to assess the effects of longer-term exposure.
Protocol 2: In Vivo Antifungal Efficacy Study
-
Infection Model: Induce a systemic or localized fungal infection in the animal model (e.g., with Candida albicans).
-
Treatment Groups: Randomly assign infected animals to different treatment groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., a standard antifungal drug)
-
-
Dosing: Administer the treatments according to a predetermined schedule based on PK data or literature on similar peptides.
-
Monitoring: Monitor animal survival, clinical scores, and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, or at humane endpoints, euthanize the animals and collect target organs (e.g., kidneys, spleen, liver) to determine the fungal burden (e.g., by counting colony-forming units).
Visualizations
Caption: Mechanism of action of the antifungal peptide this compound.
Caption: Workflow for in vivo dosage optimization of this compound.
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dovepress.com [dovepress.com]
- 6. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
- 8. Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: MMGP1 Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the marine metagenome-derived peptide, MMGP1, during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a 36-amino acid antifungal peptide with the sequence MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK. It is a cationic and amphipathic peptide, properties that are crucial for its interaction with and penetration of fungal cell membranes. Computational analyses suggest that this compound has a high degree of hydrophobicity and an isoelectric point of approximately 11.9, indicating a net positive charge at physiological pH. This positive charge is believed to facilitate its initial interaction with the negatively charged fungal cell surface.
Q2: What are the primary known degradation pathways for peptides like this compound?
Peptides are susceptible to several degradation pathways, and the specific amino acid composition of this compound makes it vulnerable to the following:
-
Oxidation: The this compound sequence contains several residues prone to oxidation, including Methionine (Met), Tryptophan (Trp), and Cysteine (Cys). Oxidation is a common degradation pathway that can be accelerated by exposure to atmospheric oxygen, metal ions, and light.
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions. Specific sequences, such as Asp-Pro or Asp-Gly, are particularly labile, though these are not present in this compound.
-
Aggregation: Due to its hydrophobic nature, this compound has the potential to aggregate, especially at high concentrations or in certain buffer conditions. While computational models suggest a lower propensity for aggregation in solution, it's a critical factor to consider.
-
Photodegradation: Exposure to UV or even visible light can lead to the degradation of light-sensitive residues like Tryptophan.
Q3: How should I properly store lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed vial to minimize exposure to moisture and air.[1][2] For short-term storage, 4°C is acceptable for a few days to weeks.[1] It is also advisable to protect the lyophilized powder from intense light.[1]
Q4: What is the recommended procedure for reconstituting this compound?
To minimize degradation during reconstitution, follow these steps:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.
-
Solvent Selection: The choice of solvent is critical. For peptides with a net positive charge like this compound, sterile, distilled water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often recommended for initial solubilization.[3] For experimental use, a buffer compatible with your assay, such as the Tris buffer (pH 7.4) used in some studies, is appropriate.
-
Reconstitution Technique: Do not squirt the solvent directly onto the peptide powder. Instead, gently run the solvent down the side of the vial.[4] Swirl the vial gently to dissolve the peptide; avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.[5]
-
Concentration: Reconstitute to a concentration that is practical for your experiments but not so high as to promote aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Antifungal Activity | Peptide degradation due to oxidation, hydrolysis, or aggregation. | Review storage and handling procedures. Ensure the peptide is stored at the correct temperature and protected from light and moisture. Use freshly prepared solutions for experiments. Consider adding a carrier protein like BSA to prevent non-specific binding if applicable to your assay. |
| Peptide is Difficult to Dissolve | The hydrophobic nature of this compound can lead to poor solubility in aqueous solutions. | Try a series of solvents, starting with sterile water. If solubility is still an issue, a small amount of an organic solvent like acetonitrile or DMSO can be used for initial solubilization, followed by dilution in the aqueous buffer of choice. Sonication can also aid in dissolving aggregated peptides. |
| Inconsistent Experimental Results | This could be due to repeated freeze-thaw cycles, leading to peptide degradation, or inaccurate peptide concentration due to aggregation. | Aliquot the reconstituted peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][3] Centrifuge the vial briefly before use to pellet any aggregates and use the supernatant. |
| Visible Precipitate in Solution | Peptide aggregation or precipitation out of solution. | This may be due to the buffer composition, pH, or high peptide concentration. Try a different buffer system or adjust the pH. Diluting the peptide to a lower concentration may also resolve the issue. |
Quantitative Data Summary
| Condition | Parameter | Expected Stability (Illustrative) | Recommendation |
| Temperature | Lyophilized | >95% integrity after 12 months at -20°C | Store lyophilized peptide at -20°C or -80°C for long-term storage. |
| In Solution (pH 6.0) | ~90% integrity after 1 week at 4°C | Prepare fresh solutions for each experiment. If short-term storage is necessary, keep at 4°C for no longer than one week. | |
| In Solution (pH 6.0) | Significant degradation within 24 hours at room temp. | Avoid keeping peptide solutions at room temperature for extended periods. | |
| pH | In Solution (4°C) | Most stable at pH 5.0-6.5 | Use a slightly acidic buffer for storage of peptide solutions. |
| In Solution (4°C) | Increased degradation at pH > 8.0 | Avoid basic buffers for storage as they can accelerate degradation pathways like deamidation and oxidation. | |
| Freeze-Thaw Cycles | In Solution | Loss of >10% activity per cycle | Aliquot peptide solutions into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
-
Materials:
-
Lyophilized this compound
-
Sterile, distilled water or 0.1% acetic acid
-
Sterile polypropylene microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare the desired solvent (e.g., sterile water).
-
Carefully open the vial and add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL). Add the solvent slowly down the side of the vial.
-
Gently swirl the vial until the peptide is completely dissolved. Do not vortex.
-
Aliquot the stock solution into single-use sterile polypropylene tubes.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Stability by HPLC
-
Objective: To determine the stability of this compound under different conditions (e.g., temperature, pH).
-
Methodology:
-
Prepare solutions of this compound in different buffers (e.g., pH 5.0, 7.4, 8.5) at a known concentration.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact this compound at each time point to determine the degradation rate.
-
Visualizations
Predicted Degradation Pathways of this compound
Caption: Potential degradation pathways for the this compound peptide.
Experimental Workflow for this compound Handling
Caption: Recommended workflow for handling this compound to ensure stability.
This compound Mechanism of Action in Candida albicans
Caption: Sequential mechanism of this compound's antifungal action.
References
strategies to enhance the proteolytic efficacy of MMGP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental application of MMGP1.
Introduction: Understanding the Mechanism of Action of this compound
Recent studies have identified this compound as a cell-penetrating peptide with potent antifungal properties, particularly against Candida albicans.[1][2] Its mechanism of action is not based on proteolytic activity. Instead, this compound exerts its antifungal effect by binding to DNA, which in turn inhibits transcription.[1][2] This process leads to the endogenous production of reactive oxygen species (ROS), triggering a cascade of events including protein carbonylation, lipid peroxidation, mitochondrial membrane depolarization, and ultimately, DNA fragmentation and cell death.[1][2]
This guide will focus on strategies to enhance the antifungal efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows lower than expected antifungal activity. What are the possible reasons?
A1: Several factors could contribute to reduced this compound efficacy:
-
Peptide Integrity: Ensure the peptide has been properly stored and handled to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Buffer Composition: The pH and ionic strength of your experimental buffer can influence peptide solubility and activity. Refer to the optimized conditions in the protocols below.
-
Cell Density: A high density of C. albicans may require a higher concentration of this compound to achieve the desired effect.
-
Presence of Inhibitors: Components in your growth media or buffer could potentially interfere with this compound's activity.
Q2: How can I confirm that this compound is binding to DNA in my experiment?
A2: A DNA binding or gel shift assay is a common method to verify this interaction. In this assay, the migration of DNA through an agarose gel is retarded upon binding with the peptide.[2] You can also use fluorescence quenching of DNA-intercalating dyes as an indicator of peptide-DNA complex formation.[2]
Q3: Is the production of Reactive Oxygen Species (ROS) essential for the antifungal activity of this compound?
A3: Yes, the endogenous production of ROS is a key event in the cascade leading to fungal cell death.[1][2] You can measure ROS levels using fluorescent probes to confirm this step in the mechanism of action.
Q4: Can I use this compound in combination with other antifungal agents?
A4: While specific studies on synergistic effects are ongoing, combining this compound with other antifungals that have different mechanisms of action could be a promising strategy. It is advisable to perform a checkerboard assay to determine if the combination is synergistic, additive, or antagonistic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in antifungal assay results | Inconsistent cell plating or peptide concentration. | Ensure uniform cell suspension and accurate pipetting. Perform serial dilutions of this compound for each experiment. |
| No significant inhibition of fungal growth | This compound concentration is too low or the fungal strain is resistant. | Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC). Test against a known sensitive strain as a positive control. |
| Difficulty in reproducing DNA binding results | Incorrect buffer conditions or gel electrophoresis parameters. | Optimize the binding buffer composition (pH, salt concentration) and adjust the voltage and running time for electrophoresis. |
| Inconsistent ROS measurements | Timing of measurement or probe concentration is not optimal. | Create a time-course experiment to identify the peak of ROS production after this compound treatment. Titrate the fluorescent probe to its optimal working concentration. |
Experimental Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans.
-
Methodology:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium.
-
Prepare a standardized inoculum of C. albicans (e.g., 1-5 x 10^5 CFU/mL).
-
Add the fungal inoculum to each well containing the diluted this compound.
-
Include a positive control (fungus without peptide) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
-
2. DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Objective: To assess the ability of this compound to bind to DNA.
-
Methodology:
-
Obtain plasmid DNA (e.g., pUC19) or a specific DNA fragment.
-
Incubate a fixed amount of DNA with increasing concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5) for 30 minutes at room temperature.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light.
-
A shift in the migration of the DNA band indicates the formation of a DNA-peptide complex.[2]
-
Visualizing Experimental Workflows and Mechanisms
Caption: Experimental workflow for assessing the antifungal efficacy of this compound.
Caption: Signaling pathway of this compound's antifungal mechanism of action.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of MMGP1 and Fluconazole
For Immediate Release
[City, State] – [Date] – In the persistent search for novel and effective antifungal agents, a comprehensive comparison between the marine-derived peptide MMGP1 and the widely used azole antifungal, fluconazole, reveals distinct mechanisms of action and highlights the potential of this compound as a promising candidate for further drug development. This guide provides a detailed analysis of their efficacy, supported by available experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Fluconazole, a cornerstone in the treatment of fungal infections, functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. In contrast, this compound, a peptide identified from a marine metagenome, exhibits a multi-pronged attack, binding to fungal DNA, halting transcription, and inducing the production of damaging reactive oxygen species (ROS). While direct comparative studies are not yet available, analysis of existing data indicates that this compound demonstrates potent in vitro activity against Candida albicans, a common fungal pathogen.
Data Presentation: A Side-by-Side Look at Efficacy
The following tables summarize the available quantitative data for this compound and fluconazole against Candida albicans. It is important to note that the data for each compound are derived from separate studies, which may employ different strains and slight variations in methodology.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Candida albicans | 0.57 µM | [1] |
| Fluconazole | Candida albicans | MIC50: 0.25 - 0.5 µg/mL; MIC90: 0.5 - 2 µg/mL | [2] |
Note on MIC Values: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. The MIC for fluconazole can vary depending on the specific strain of C. albicans and its susceptibility profile.
Mechanisms of Action: Two Distinct Antifungal Strategies
The fundamental difference in the efficacy of this compound and fluconazole lies in their disparate mechanisms of action.
This compound: A Multi-Target Approach
This compound's antifungal activity is characterized by a cascade of events that ultimately lead to fungal cell death.[1][3] This multifaceted mechanism is a promising feature that could potentially circumvent the resistance mechanisms that have emerged against single-target drugs.
Caption: Signaling pathway of this compound's antifungal action.
Fluconazole: Targeting Cell Membrane Integrity
Fluconazole, a member of the triazole class, specifically targets a key enzyme in the ergosterol biosynthesis pathway.[4][5] This targeted inhibition disrupts the fungal cell membrane, leading to increased permeability and ultimately, cell lysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Arsenal of MMGP1: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The marine-derived peptide MMGP1 has emerged as a promising antifungal candidate, exhibiting potent activity against pathogenic fungi. This guide provides a comprehensive analysis of its mechanism of action, validated primarily in Candida albicans, and compares its efficacy with established antifungal agents. While the detailed mechanism in other fungal species is still an area of active research, this document summarizes the current understanding, presents available quantitative data, and provides detailed experimental protocols to facilitate further investigation.
Mechanism of Action: A Two-Pronged Attack
This compound orchestrates fungal cell death through a sophisticated and multifaceted mechanism. Unlike antifungal agents that target the cell wall or membrane, this compound is a cell-penetrating peptide that engages with intracellular targets to initiate a cascade of lethal events.[1][2]
The primary mechanism involves:
-
DNA Binding and Transcription Inhibition: this compound exhibits a remarkable ability to bind directly to fungal DNA. This interaction is thought to interfere with essential cellular processes like transcription, effectively halting the production of vital proteins.[1][2]
-
Induction of Reactive Oxygen Species (ROS): Following DNA binding, this compound triggers a surge in the intracellular production of reactive oxygen species (ROS).[1][2] This oxidative stress overwhelms the fungal cell's antioxidant defenses, leading to widespread cellular damage.
This initial assault triggers a series of downstream events, including:
-
Mitochondrial Membrane Depolarization: The flood of ROS disrupts the integrity of the mitochondrial membrane, leading to a loss of membrane potential and crippling the cell's primary energy source.[1][2]
-
Protein Carbonylation and Lipid Peroxidation: The highly reactive ROS molecules damage cellular proteins and lipids, further compromising cellular function.[1][2]
-
DNA Fragmentation: The culmination of this destructive cascade is the fragmentation of the fungal DNA, an irreversible step leading to programmed cell death.[1][2]
Comparative Efficacy: this compound vs. Standard Antifungals
To contextualize the potency of this compound, its Minimum Inhibitory Concentration (MIC) is compared with that of two widely used antifungal drugs, Amphotericin B and Caspofungin. It is important to note that direct comparative studies testing these three agents side-by-side are limited. The data presented below is compiled from various studies and should be interpreted with this in mind.
| Antifungal Agent | Fungal Species | MIC (µM) |
| This compound | Candida albicans | 0.57[2] |
| Aspergillus niger | 4.29[2] | |
| Amphotericin B | Candida albicans | 0.25 - 1 |
| Aspergillus fumigatus | 0.5 - 2 | |
| Cryptococcus neoformans | 0.12 - 1 | |
| Caspofungin | Candida albicans | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.125 - 1 | |
| Cryptococcus neoformans | >8 (Resistant) |
Quantitative Analysis of this compound-Induced Cellular Damage
The following table summarizes the quantitative data available for the key events in this compound's mechanism of action in Candida albicans.
| Parameter | Fungal Species | Treatment | Result |
| ROS Production | Candida albicans | This compound (0.57 µM) for 3 hours | 45.5% of cells showed DCF fluorescence[1] |
| This compound (0.57 µM) for 6 hours | >99% of cells showed DCF fluorescence[1] | ||
| DNA Fragmentation | Candida albicans | This compound (0.57 µM) | Data not yet quantified in available literature |
Experimental Protocols
For researchers seeking to validate or build upon these findings, the detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator antifungals is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal isolates are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium.
-
Incubation: The fungal inoculum is added to each well of a microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA).
-
Cell Treatment: Candida albicans cells are treated with this compound at its MIC (0.57 µM) for various time intervals (e.g., 0, 1, 3, and 6 hours) at 30°C. Cells treated with 1 mM H₂O₂ are used as a positive control.
-
Staining: After treatment, the cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and then incubated with 10 µM H₂DCF-DA in PBS for 30 minutes in the dark.
-
Analysis: The fluorescence of the cells is measured using a flow cytometer. The percentage of cells exhibiting DCF fluorescence is indicative of the level of intracellular ROS.
DNA Fragmentation Assay
The terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick-end labeling (TUNEL) method is used to assess DNA fragmentation.
-
Cell Treatment and Fixation: Candida albicans cells are treated with this compound (0.57 µM) for different time points (e.g., 0, 6, 12, and 24 hours). The cells are then fixed in 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: The fixed cells are permeabilized with ice-cold 70% ethanol.
-
TUNEL Staining: The permeabilized cells are washed with PBS and then incubated with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 60 minutes at 37°C in the dark, according to the manufacturer's instructions.
-
Analysis: The fluorescence of the cells is analyzed by flow cytometry or fluorescence microscopy. An increase in the number of TUNEL-positive cells indicates an increase in DNA fragmentation.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its validation.
References
Comparative Analysis of MMGP1 and Caspofungin on Biofilms: A Guide for Researchers
A detailed examination of the marine-derived peptide MMGP1 and the echinocandin antifungal caspofungin reveals distinct mechanisms of action and highlights a critical gap in our understanding of this compound's potential as an anti-biofilm agent. While caspofungin is a well-documented, potent disruptor of Candida albicans biofilms, research on the specific anti-biofilm properties of this compound is not yet available in the current scientific literature.
This guide provides a comparative analysis based on existing experimental data. For caspofungin, we present quantitative data on its efficacy against Candida albicans biofilms. For this compound, we detail its mechanism of action against planktonic C. albicans and extrapolate its potential implications for biofilm treatment, an area ripe for future investigation.
Quantitative Analysis of Anti-Biofilm Efficacy
Currently, quantitative data on the anti-biofilm activity of this compound is not available in published research. In contrast, caspofungin has been extensively studied and has demonstrated significant efficacy in both inhibiting biofilm formation and eradicating pre-formed biofilms of C. albicans.
Table 1: Efficacy of Caspofungin against Candida albicans Biofilms
| Parameter | Efficacy of Caspofungin | Citation |
| Sessile Minimum Inhibitory Concentration (SMIC50) | 0.0625 - 0.125 µg/mL | [1] |
| Metabolic Activity Reduction | >97% reduction at 0.125 µg/mL | [1] |
| Biomass Reduction | Significant decrease at ≥2 µg/mL | [2] |
| Effect on Pre-formed Biofilms | Active against pre-formed biofilms, affecting cellular morphology. | [1][3] |
Mechanisms of Action
The fundamental difference in the mechanisms of action of this compound and caspofungin suggests they would interact with fungal biofilms in distinct ways.
This compound: An Intracellular Disruptor
This compound is a cell-penetrating peptide derived from marine metagenomes.[4] Its antifungal activity against planktonic C. albicans is not directed at the cell wall, but rather at internal cellular processes.[4] The proposed mechanism involves:
-
Direct Cell Penetration: this compound can translocate across the fungal cell membrane.
-
DNA Binding: Once inside the cell, it binds to DNA.
-
Inhibition of Transcription: This binding event inhibits the process of transcription, preventing the synthesis of messenger RNA (mRNA) from a DNA template.[4]
-
Induction of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of ROS within the fungal cell, leading to oxidative stress.
-
Apoptosis: The culmination of these events triggers a cascade that leads to programmed cell death, or apoptosis.[4]
Given this intracellular mechanism, it is hypothesized that this compound could be effective against the cells within a biofilm, provided it can penetrate the extracellular matrix.
Caspofungin: A Cell Wall Synthesis Inhibitor
Caspofungin is a member of the echinocandin class of antifungal drugs.[3] Its primary target is the fungal cell wall, a structure essential for maintaining cell integrity and shape, and a key component of the biofilm matrix.
-
Inhibition of β-1,3-D-glucan Synthase: Caspofungin specifically inhibits the enzyme β-1,3-D-glucan synthase.[5]
-
Disruption of Cell Wall Synthesis: This enzyme is crucial for the synthesis of β-1,3-D-glucan, a major polysaccharide component of the fungal cell wall.[5]
-
Cell Lysis and Biofilm Disruption: By inhibiting glucan synthesis, caspofungin compromises the structural integrity of the cell wall, leading to cell lysis. In the context of a biofilm, this action also disrupts the extracellular matrix, which is rich in glucans, thereby compromising the entire biofilm structure.[6]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental procedures used to evaluate anti-biofilm agents, the following diagrams are provided.
References
- 1. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation and Effect of Caspofungin on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Assessing the Cytotoxicity of MMGP1 on Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of the marine metagenome-derived peptide, MMGP1, against mammalian cells. Due to the limited availability of direct experimental data on this compound's effects on mammalian cell lines, this document offers a comparative perspective by examining well-characterized antifungal peptides with known cytotoxic profiles. The guide details standard experimental protocols for assessing cytotoxicity and presents a hypothetical signaling pathway for this compound based on its established mechanism of action in fungal cells.
Comparative Cytotoxicity of Antifungal Peptides
| Peptide | Target Cell Line | Assay | Cytotoxicity Value (IC50) |
| This compound | Mammalian Cell Lines | - | Data not available |
| Melittin | Human Fibroblast Cells | MTT | 6.45 µg/mL[1] |
| Melittin | Mouse Peritoneal Macrophages | - | 5.73 µg/mL[2] |
| Melittin | Human Colon Carcinoma (HCT116) | - | Inhibitory efficacy observed |
| Nisin | Human T-cell Lymphoma (Jurkat) | MTT | 225 µM |
| Protegrin-1 | 661W (retinal cells) | - | ~100 µM |
| Protegrin-1 | HEK293T (embryonic kidney) | - | ~300 µM |
| Protegrin-1 | NIH-3T3 (embryonic fibroblast) | - | ~400 µM |
| Protegrin-1 | SH-SY5Y (neuroblastoma) | - | ~250 µM |
| Protegrin-1 | C6 Glioma Cells | MTT | 3.1 µM[3] |
| Magainin II | RT4 (bladder cancer) | WST-1 | 52.4 µM[4] |
| Magainin II | 647V (bladder cancer) | WST-1 | 484.03 µM[4] |
| Magainin II | 486P (bladder cancer) | WST-1 | 198.1 µM (average)[4] |
| Cecropin A | Bladder Cancer Cell Line | - | 220.05 µg/ml[5] |
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity in Mammalian Cells
Based on its known mechanism in Candida albicans, this compound likely induces cytotoxicity in mammalian cells through a multi-step process involving membrane interaction, DNA binding, and the induction of oxidative stress. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity in mammalian cells.
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for evaluating the therapeutic potential and safety profile of any compound. Below are detailed protocols for standard cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cell membrane damage by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8] The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Principle: Viable cells can incorporate and bind the Neutral Red dye in their lysosomes.[9] Damage to the cell membrane or lysosomes results in a decreased ability to take up the dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Neutral Red Incubation: After treatment, remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Dye Removal and Fixation: Remove the Neutral Red-containing medium, wash the cells with PBS, and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shaking: Gently shake the plate for 10-15 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of a test compound.
Caption: General experimental workflow for assessing compound cytotoxicity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of the Cytotoxic Effect of Streptococcus pyogenes Strains, Protegrin PG-1, Cathelicidin LL-37, Nerve Growth Factor and Chemotherapy on the C6 Glioma Cell Line [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. qualitybiological.com [qualitybiological.com]
MMGP1: A Potent Antifungal Peptide Challenging Conventional Antibiotics
For Immediate Release
Researchers, scientists, and drug development professionals are constantly seeking novel antimicrobial agents to combat the rise of drug-resistant fungal infections. A promising candidate that has emerged from the marine metagenome is the peptide MMGP1. This guide provides a comprehensive comparison of this compound's antifungal activity with conventional antibiotics, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Quantitative Comparison of Antifungal Activity
The efficacy of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below showcases the potent activity of this compound against pathogenic fungi in comparison to widely used conventional antifungal drugs.
| Antifungal Agent | Fungal Species | MIC (µM) |
| This compound | Candida albicans | 0.57[1] |
| Aspergillus niger | 4.29[1] | |
| Fluconazole | Candida albicans | ≤2 - >64[2] |
| Amphotericin B | Candida albicans | 0.06 - 1.0[3] |
Note: The MIC values for conventional antibiotics can vary significantly depending on the specific strain and the development of resistance.
Unveiling the Mechanism: How this compound Exerts its Antifungal Effect
This compound exhibits a unique multi-step mechanism of action that leads to fungal cell death. Unlike many conventional antibiotics that target specific enzymes, this compound's approach is more direct and multifaceted, potentially reducing the likelihood of resistance development. The key stages of its action are:
-
Cell Penetration: this compound acts as a cell-penetrating peptide, directly entering the fungal cell in a time-dependent and energy-independent manner.[1]
-
DNA Binding: Once inside the cell, this compound binds to the fungal DNA. This interaction is a critical step in its antifungal activity.[4][5]
-
Inhibition of Transcription: The binding of this compound to DNA effectively inhibits the process of transcription, preventing the synthesis of essential messenger RNA (mRNA) molecules.[4][5]
-
Induction of Reactive Oxygen Species (ROS): The disruption of normal cellular processes triggers the endogenous production of reactive oxygen species (ROS).[4][5]
-
Oxidative Stress and Cellular Damage: The accumulation of ROS leads to a cascade of damaging events, including protein carbonylation, lipid peroxidation, and dissipation of the mitochondrial membrane potential.[4][5]
-
DNA Fragmentation and Cell Death: The culmination of these events is DNA fragmentation and ultimately, fungal cell death.[4][5]
Experimental Protocols
The following section details the methodologies used to evaluate the antifungal activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and conventional antibiotics is determined using the broth microdilution method. This assay identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Serial Dilutions: The antifungal agents (this compound and conventional antibiotics) are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungal suspension (positive control) and only the medium (negative control) are included.
-
Incubation: The microtiter plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antifungal agent at which there is no visible growth.
Reactive Oxygen Species (ROS) Detection Assay
The production of intracellular ROS in fungal cells treated with this compound is a key indicator of its mechanism of action. This can be measured using fluorescent probes.
Protocol:
-
Cell Treatment: Fungal cells are treated with this compound at its MIC for various time intervals. Untreated cells serve as a negative control, and cells treated with a known ROS-inducing agent (e.g., hydrogen peroxide) can be used as a positive control.
-
Staining: After treatment, the fungal cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA).
-
Analysis: The fluorescence intensity of the cells is measured using a fluorometer or observed under a fluorescence microscope. An increase in fluorescence intensity in the this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.[6]
Conclusion
The marine-derived peptide this compound demonstrates potent antifungal activity, often at significantly lower concentrations than conventional antibiotics. Its unique mechanism of action, which involves direct cell penetration and the induction of oxidative stress, presents a promising strategy to overcome the challenge of antifungal drug resistance. Further research and clinical trials are warranted to fully explore the therapeutic potential of this compound as a next-generation antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 6. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of MMGP1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the marine-derived peptide MMGP1 and a framework for evaluating its potential in vivo efficacy in a murine model. While in vivo studies on this compound are not yet publicly available, this document summarizes its known in vitro antifungal activity, presents a comparative analysis with an alternative antifungal peptide mimetic, and offers a detailed experimental protocol for future murine studies.
Executive Summary
This compound is a 36-amino acid peptide identified from a marine metagenome that has demonstrated potent in vitro antifungal activity against Candida albicans. Its mechanism of action involves direct cell penetration, DNA binding, and the induction of oxidative stress, leading to fungal cell death. To date, there are no published studies evaluating the in vivo efficacy of this compound in a murine model. This guide provides a comparative benchmark using a host defense peptide (HDP) mimetic with demonstrated in vivo efficacy and outlines a potential experimental workflow for assessing this compound in a systemic candidiasis murine model.
This compound: In Vitro Performance
This compound has shown significant promise in preclinical, in vitro settings. Its primary characteristics are summarized below.
| Parameter | Finding | Reference |
| Target Organism | Candida albicans, Aspergillus niger | [1][2] |
| Minimum Inhibitory Concentration (MIC) against C. albicans | 0.57 µM | [1][2] |
| Mechanism of Action | Direct cell penetration, DNA binding, inhibition of transcription, induction of reactive oxygen species (ROS) | [1][2][3] |
| Cellular Internalization | Energy-independent, localized on the cell membrane and subsequently internalized into the cytosol | [4] |
Comparative Analysis: In Vivo Efficacy of an Alternative Antifungal Agent
To provide a benchmark for potential in vivo studies of this compound, this section details the performance of a host defense peptide (HDP) mimetic in a murine model of disseminated candidiasis[2].
| Parameter | HDP Mimetic | Reference |
| Animal Model | CD-1 mice with invasive candidiasis | [2] |
| Treatment Regimen | Dose-dependent administration | [2] |
| Efficacy Endpoint | Reduction in kidney fungal burden | [2] |
| Reported Efficacy | 3–4 log reduction in kidney burden after 24 hours | [2] |
Experimental Protocol: Murine Model of Systemic Candidiasis for this compound Evaluation
The following is a detailed methodology for assessing the in vivo efficacy of this compound, based on established protocols for systemic candidiasis models[1][3][5].
1. Animal Model:
-
Species: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
2. Inoculum Preparation:
-
Strain: Candida albicans SC5314.
-
Culture: Grow C. albicans in YPD broth at 30°C for 12-18 hours with shaking[1][3].
-
Preparation: Wash cells three times with sterile phosphate-buffered saline (PBS) and resuspend in sterile saline to a final concentration of 2.5 x 10^6 CFU/mL.
3. Infection:
-
Route: Intravenous (i.v.) injection via the lateral tail vein.
-
Dosage: Inject 200 µL of the C. albicans suspension (5 x 10^5 CFU/mouse)[1].
4. Treatment Groups:
-
Group 1 (Control): Vehicle (e.g., sterile saline) administered intraperitoneally (i.p.) or via the same route as the treatment group.
-
Group 2 (this compound Treatment): this compound administered at various doses (e.g., 1, 5, 10 mg/kg) starting 2 hours post-infection and continuing once daily for 5 consecutive days[1].
-
Group 3 (Positive Control): An approved antifungal agent (e.g., fluconazole) at a clinically relevant dose.
5. Efficacy Assessment:
-
Survival: Monitor and record survival rates daily for up to 35 days post-infection[1].
-
Fungal Burden:
-
On day 5 post-infection, euthanize a subset of mice from each group[1].
-
Aseptically remove kidneys and liver, homogenize in sterile PBS[5].
-
Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA) plates.
-
Incubate at 30°C for 48 hours and count the number of colony-forming units (CFU)[1].
-
-
Histopathology:
-
Fix kidney tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic Acid-Schiff (PAS) to visualize fungal elements and inflammatory infiltrates[1].
-
6. Statistical Analysis:
-
Compare survival curves using the log-rank (Mantel-Cox) test.
-
Analyze differences in fungal burden between groups using a one-way ANOVA with a post-hoc test (e.g., Tukey's) or a non-parametric equivalent.
Visualizing Key Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathway of this compound and a potential experimental workflow.
Caption: Mechanism of action of this compound in Candida albicans.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Murine Systemic Candidiasis Model and Treatment [bio-protocol.org]
- 2. Antifungal Potential of Host Defense Peptide Mimetics in a Mouse Model of Disseminated Candidiasis [ouci.dntb.gov.ua]
- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Murine systemic candidiasis model [bio-protocol.org]
Comparative Analysis of Cross-Resistance Potential Between MMGP1 and Other Antifungal Agents
For Immediate Release
This guide provides a comparative analysis of the marine metagenome-derived peptide, MMGP1, and other major antifungal drugs, with a focus on the potential for cross-resistance. This document is intended for researchers, scientists, and drug development professionals investigating novel antifungal therapies.
Executive Summary
This compound is a novel antifungal peptide with a unique mechanism of action that distinguishes it from currently available antifungal agents.[1][2][3] While direct experimental studies on cross-resistance between this compound and other antifungals have not been published to date, an analysis of their respective mechanisms of action suggests a low probability of cross-resistance. This compound acts by penetrating the fungal cell, binding to DNA, inhibiting transcription, and inducing the production of reactive oxygen species (ROS).[1][2][3][4][5] This multi-target and distinct mechanism differs significantly from the pathways targeted by azoles, echinocandins, and polyenes, which primarily focus on the cell membrane or cell wall. The lack of a common target suggests that the development of resistance to this compound is unlikely to confer resistance to these other antifungal classes, and vice versa.
Comparative Mechanism of Action and Resistance
A detailed comparison of the mechanisms of action and known resistance pathways of this compound, fluconazole, caspofungin, and amphotericin B is presented below. Understanding these differences is crucial for predicting the likelihood of cross-resistance.
| Antifungal Agent | Class | Mechanism of Action | Known Mechanisms of Resistance |
| This compound | Peptide | Cell penetration, DNA binding, inhibition of transcription, induction of reactive oxygen species (ROS).[1][2][3][4][5] | No published studies on resistance mechanisms. |
| Fluconazole | Azole | Inhibits the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2][4][6][7] | Alterations in the target enzyme (Erg11p), overexpression of efflux pumps (ABC transporters and major facilitators), and changes in the ergosterol biosynthesis pathway.[1][6] |
| Caspofungin | Echinocandin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[3][5][8][9] | Mutations in the FKS genes (FKS1 and FKS2) that encode the catalytic subunits of the target enzyme.[9] |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[10][11][12] | Alterations in membrane sterol composition (reduced ergosterol content), and oxidative stress responses. |
Potential for Cross-Resistance
Based on the distinct mechanisms of action, the potential for cross-resistance between this compound and other antifungal classes is considered low.
-
This compound and Azoles (e.g., Fluconazole): Azole resistance is primarily driven by modifications to the ergosterol biosynthesis pathway or drug efflux.[1][6] Since this compound targets intracellular processes of DNA transcription and ROS production, it is unlikely that resistance mechanisms to azoles would affect its activity.
-
This compound and Echinocandins (e.g., Caspofungin): Echinocandin resistance is associated with mutations in the FKS genes, which are responsible for cell wall synthesis.[9] This is a completely different target from this compound's intracellular targets.
-
This compound and Polyenes (e.g., Amphotericin B): Polyene resistance involves changes in the cell membrane's sterol composition.[13] As this compound is a cell-penetrating peptide, alterations in the membrane composition could potentially affect its uptake, but its primary targets are intracellular.
Experimental Protocols for Cross-Resistance and Synergy Studies
To empirically determine the cross-resistance and interaction between this compound and other antifungals, the following experimental protocols are recommended.
Antifungal Susceptibility Testing
Antifungal susceptibility testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18] The broth microdilution method is a standard reference for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) as per CLSI document M27.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and the comparator antifungal agents (fluconazole, caspofungin, amphotericin B) in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the other antifungal along the y-axis. This creates a matrix of drug combinations.
-
Inoculation and Incubation: Inoculate the plate with the fungal suspension and incubate as described for MIC testing.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Generation and Testing of Resistant Mutants for Cross-Resistance
To directly assess cross-resistance, resistant mutants to each antifungal should be generated and then tested for susceptibility to the other agents.
Protocol:
-
Generation of Resistant Mutants:
-
Expose a susceptible fungal strain to sub-lethal concentrations of this compound, fluconazole, caspofungin, or amphotericin B over multiple passages.
-
Plate the culture on agar containing increasing concentrations of the respective drug to select for resistant colonies.
-
-
Confirmation of Resistance: Confirm the resistance of the selected mutants by determining their MICs to the selective agent.
-
Cross-Resistance Testing: Determine the MICs of the confirmed resistant mutants to the other antifungal agents. A significant increase in the MIC of a non-selective agent would indicate cross-resistance.
Visualizations
Signaling Pathway of this compound Antifungal Action
Caption: Proposed mechanism of action of the antifungal peptide this compound.
Experimental Workflow for Cross-Resistance Study```dot
Caption: Comparison of known and hypothetical antifungal resistance mechanisms.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. notesforbiology.com [notesforbiology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. img1.wsimg.com [img1.wsimg.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 17. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 18. google.com [google.com]
comparative transcriptomics of MMGP1-treated fungal cells
A Comparative Guide to the Transcriptomic Effects of MMGP1 on Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known antifungal mechanisms of the marine metagenome-derived peptide, this compound, and presents a proposed framework for investigating its transcriptomic effects. While direct comparative transcriptomic data from this compound-treated fungal cells is not yet publicly available, this document outlines the established molecular interactions and a detailed experimental protocol to enable such research.
Understanding the Antifungal Action of this compound
This compound is a potent, cell-penetrating antifungal peptide identified from marine metagenomes.[1][2][3] Its primary mode of action against fungal pathogens, such as Candida albicans, is multifaceted and involves a series of intracellular events that ultimately lead to cell death.
The established mechanism of this compound involves:
-
Direct Cell Penetration: this compound can translocate across the fungal cell membrane in an energy-independent manner.[2][3][4]
-
DNA Binding: Once inside the cell, this compound exhibits a remarkable ability to bind directly to fungal DNA.[1][2][5] This interaction is a critical step in its antifungal activity.
-
Inhibition of Transcription: The binding of this compound to DNA interferes with the process of transcription, leading to a decrease in the synthesis of new mRNA.[1][2][3] This has been demonstrated by the inhibition of the incorporation of uridine analogs into nascent RNA in this compound-treated C. albicans.[1][2]
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to the endogenous accumulation of ROS within the fungal cell.[1][2][3]
-
Mitochondrial Dysfunction: The increase in ROS contributes to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial damage.[1][2][3]
-
Oxidative Damage and Cell Death: The overproduction of ROS results in damage to vital cellular components, including proteins and lipids, and causes DNA fragmentation, culminating in fungal cell death.[1][2][3]
Proposed Experimental Workflow for Comparative Transcriptomics
To elucidate the specific gene expression changes induced by this compound, a comparative transcriptomics study using RNA sequencing (RNA-seq) is recommended. This would allow for a global view of the fungal cell's response to the peptide and enable comparison with other antifungal agents or untreated controls.
Below is a detailed, generalized protocol for such a study.
Experimental Protocol
1. Fungal Strain and Culture Conditions:
-
Select a relevant fungal strain (e.g., Candida albicans SC5314).
-
Grow the fungal cells in a suitable liquid medium (e.g., YPD broth) at the optimal temperature (e.g., 30°C) with shaking until the mid-logarithmic growth phase is reached.
2. This compound Treatment:
-
Expose the fungal cultures to this compound at a predetermined concentration (e.g., its Minimum Inhibitory Concentration, MIC).
-
Include appropriate controls:
-
An untreated control (vehicle only).
-
A positive control with a well-characterized antifungal drug (e.g., fluconazole or amphotericin B).
-
-
Incubate the treated and control cultures for a specific duration (e.g., 4, 8, or 12 hours) to capture different stages of the cellular response.
3. RNA Extraction:
-
Harvest the fungal cells by centrifugation.
-
Immediately freeze the cell pellets in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a robust method suitable for fungi, such as a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
4. RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7) is used for library preparation.
5. RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
6. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
-
Read Alignment: Align the trimmed reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome) on the differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the known signaling pathway of this compound and the proposed experimental workflow.
Caption: The signaling pathway of this compound in fungal cells.
Caption: Experimental workflow for comparative transcriptomics.
Concluding Remarks
While the precise transcriptomic signature of this compound's antifungal activity remains to be elucidated, the established mechanism provides a strong foundation for future research. The peptide's ability to inhibit transcription and induce a potent ROS response suggests that a comparative transcriptomics study would reveal significant changes in gene expression related to DNA repair, stress response, mitochondrial function, and metabolism. The experimental framework provided here offers a robust starting point for researchers aiming to unravel the detailed molecular consequences of this compound treatment in fungal cells, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Mechanisms of the antifungal action of marine metagenome-derived peptide, this compound, against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans | PLOS One [journals.plos.org]
- 3. Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, this compound, against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct cell penetration of the antifungal peptide, this compound, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Decoding the Functional Significance of Amino Acid Residues in Matrix Metalloproteinase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise role of individual amino acids in the function of Matrix Metalloproteinases (MMPs) is critical for the development of targeted therapeutics. This guide provides a comparative analysis of the functional importance of specific amino acid residues in two key MMPs: MMP-1 (Collagenase-1) and MT1-MMP (MMP-14), supported by experimental data from site-directed mutagenesis studies.
The enzymatic activity of MMPs is orchestrated by a complex interplay of amino acid residues within their catalytic and ancillary domains. The catalytic domain, characterized by a conserved zinc-binding motif, is the primary site of proteolytic activity. However, other domains, such as the hemopexin-like domain, play crucial roles in substrate recognition and binding. By systematically substituting specific amino acids through site-directed mutagenesis, researchers can elucidate their contribution to the enzyme's catalytic efficiency and substrate specificity.
This guide summarizes key findings from studies on MMP-1 and MT1-MMP, presenting quantitative data on how specific mutations impact their enzymatic activity. Detailed experimental protocols for the techniques used in these validation studies are also provided, along with visualizations of relevant signaling pathways and experimental workflows.
Comparative Analysis of MMP-1 and MT1-MMP Mutant Activity
The following tables summarize the kinetic parameters of wild-type and mutant forms of MMP-1 and MT1-MMP, providing a quantitative comparison of their catalytic efficiencies.
Table 1: Kinetic Parameters of Wild-Type and Mutant MMP-1
| Enzyme | Mutation | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| MMP-1 | Wild-Type | Fluorogenic Peptide | 10 | 0.54 | 54,000 | [1] |
| MMP-1 | GVSK | Fluorogenic Peptide | 7.6 | 0.45 | 59,200 | [1] |
| MMP-1 | E200A | - | - | - | Activity Abolished | [2][3] |
Note: The E200A mutation in MMP-1, where the catalytic glutamate is replaced by alanine, results in a catalytically inactive enzyme. While the crystal structure of this mutant has been resolved, specific kinetic constants are not reported as the activity is abolished[2][3]. The GVSK mutant was engineered to have calcium-dependent activity[1].
Table 2: Impact of Mutations on MT1-MMP Activity
| Enzyme | Mutation | Effect on Activity | Reference |
| MT1-MMP | Wild-Type | Baseline Activity | - |
| MT1-MMP | E240A | Catalytically inert; unable to stimulate cell migration and invasion. | [4] |
| MT1-MMP | I167A | Marked loss of ability to cleave LDLR. | [5] |
| MT1-MMP | C574A | Inefficient in stimulating cell migration and invasion; negatively affects cell adhesion. | [4] |
Experimental Protocols
The validation of the role of specific amino acids in MMP activity relies on two core experimental procedures: site-directed mutagenesis to create the mutant enzymes and activity assays to measure their function.
Site-Directed Mutagenesis
This technique is used to introduce specific changes to the DNA sequence encoding the MMP, resulting in a protein with the desired amino acid substitution. A common method is PCR-based site-directed mutagenesis.
Principle: A plasmid containing the gene of interest is used as a template. Two complementary oligonucleotide primers containing the desired mutation are used to amplify the entire plasmid. The newly synthesized DNA will contain the mutation. The parental, non-mutated DNA is then selectively digested, typically using the enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the in vitro synthesized PCR product is not). The resulting mutated plasmids are then transformed into competent E. coli for propagation.
Generalized Protocol:
-
Primer Design: Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction mixture typically contains the template DNA plasmid, the mutagenic primers, dNTPs, and the polymerase in its reaction buffer.
-
Template Digestion: Following PCR, the reaction is treated with DpnI restriction enzyme to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmids.
-
Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.
-
Selection and Sequencing: The transformed cells are plated on a selective antibiotic medium. Plasmids are isolated from the resulting colonies and the gene of interest is sequenced to confirm the desired mutation and the absence of any unintended mutations.
MMP Activity Assays
The enzymatic activity of wild-type and mutant MMPs is commonly measured using Fluorescence Resonance Energy Transfer (FRET) based assays or zymography.
Principle: This is a continuous, fluorescence-based assay that provides quantitative kinetic data. It utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher absorbs the emission of the fluorophore. When the MMP cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Generalized Protocol:
-
Enzyme Activation: Recombinant pro-MMPs are typically activated prior to the assay. This can be achieved by treatment with organomercurial compounds like 4-aminophenylmercuric acetate (APMA) or by proteolytic cleavage with trypsin.
-
Assay Setup: The activated MMP is added to a reaction buffer in a microplate well. The reaction is initiated by the addition of the FRET peptide substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored continuously using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The initial reaction velocity is calculated from the linear portion of the fluorescence versus time plot. By measuring the velocity at different substrate concentrations, the Michaelis-Menten kinetic parameters, K_m and k_cat, can be determined.
Principle: Zymography is a technique used to detect the activity of gelatinases (a subclass of MMPs) in a sample. It is an electrophoretic method where the SDS-polyacrylamide gel is co-polymerized with a substrate, typically gelatin.
Generalized Protocol:
-
Sample Preparation: Protein samples are mixed with a non-reducing sample buffer. Heating and reducing agents are avoided to preserve the enzyme's structure and activity.
-
Electrophoresis: The samples are run on a gelatin-containing SDS-PAGE gel. The SDS in the gel denatures the proteins but they can refold.
-
Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.
-
Incubation: The gel is then incubated in a reaction buffer containing calcium and zinc ions, which are necessary for MMP activity. During this incubation, the MMPs digest the gelatin in the areas where they have migrated.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the gelatin in the gel. Areas of enzymatic activity will appear as clear bands against a blue background, as the gelatin has been degraded. The intensity of the clear band is proportional to the amount of active enzyme.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate key signaling pathways involving MMP-1 and MT1-MMP, as well as a generalized workflow for validating the role of specific amino acids.
Caption: Experimental workflow for validating the role of a specific amino acid in MMP activity.
Caption: MMP-1 mediated activation of the PAR1 signaling pathway.
Caption: MT1-MMP signaling in pro-MMP-2 activation and cell invasion.
References
- 1. Mutations in the Catalytic Domain of Human Matrix Metalloproteinase-1 (MMP-1) That Allow for Regulated Activity through the Use of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of amino acid residues in the MT-loop of MT1-MMP critical for its ability to cleave low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MMGP1: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of novel compounds like the marine metagenome-derived peptide, MMGP1, are critical for maintaining a safe and compliant laboratory environment. This document provides essential procedural guidance for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
This compound is a synthetic antifungal peptide with the sequence MLWSASMRIFASAFSTRGLGTRMLMYCSLPSRCWRK, identified for its potent activity against pathogens such as Candida albicans.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its characteristics as a bioactive peptide necessitate careful waste management. The following procedures are based on established best practices for the disposal of synthetic peptides and other laboratory chemical waste.[4][5][6][7]
Key Characteristics of this compound for Disposal Consideration
To facilitate proper waste assessment, the following table summarizes the known properties of this compound relevant to its handling and disposal.
| Property | Description | Citation(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₇₉H₂₈₉N₅₅O₄₅S₄ | N/A |
| Appearance | Typically a white to off-white lyophilized powder. | [2] |
| Biological Activity | Antifungal peptide that can bind to DNA, induce reactive oxygen species (ROS), and penetrate fungal cells.[1][2][3] | [1][2][3] |
| Solubility | Soluble in aqueous buffers such as Tris buffer and Phosphate-Buffered Saline (PBS). | [1] |
| Primary Hazards | As a bioactive peptide, potential hazards include unknown toxicological properties and possible immunogenicity. Direct contact should be avoided. Due to its antifungal nature, its environmental impact is a consideration. | [8][9] |
| Storage | Typically stored at low temperatures (-20°C to -80°C) in a dry, desiccated state to prevent degradation.[4][5] | [4][5] |
Experimental Protocols for Safe Handling
When working with this compound, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations of this compound powder should be performed in a chemical fume hood or other ventilated enclosure to avoid inhalation.
Step-by-Step this compound Disposal Procedures
The proper disposal of this compound waste depends on its form (solid, liquid, or contaminated labware). All waste must be handled in accordance with local, state, and federal regulations, and in line with your institution's Environmental Health and Safety (EHS) guidelines.[5][7]
Solid this compound Waste
This category includes expired or unused lyophilized this compound powder and any materials used to clean up solid spills.
-
Step 1: Collection and Containment
-
Carefully collect all solid this compound waste.
-
Place the waste in a clearly labeled, sealed container. The container should be made of a material compatible with chemical waste, such as high-density polyethylene (HDPE).[6]
-
-
Step 2: Labeling
-
Label the container as "Hazardous Waste" or "Chemical Waste."
-
The label should clearly state "this compound (Synthetic Peptide)" and list any other chemical constituents.
-
-
Step 3: Storage and Disposal
-
Store the sealed container in a designated satellite accumulation area for hazardous waste.[7]
-
Arrange for pickup and disposal through your institution's EHS department.
-
Liquid this compound Waste
This includes solutions containing this compound, such as experimental buffers and cell culture media.
-
Step 1: Segregation
-
Do not pour liquid this compound waste down the drain.[4]
-
Collect all liquid waste containing this compound in a dedicated, leak-proof container.
-
-
Step 2: Neutralization (if applicable)
-
If the waste solution is highly acidic or basic, it may need to be neutralized to a pH between 5 and 9 before disposal, following your institution's guidelines.[10]
-
-
Step 3: Labeling
-
Label the waste container with "Hazardous Waste" or "Chemical Waste."
-
List all chemical components, including this compound, buffers, and any other additives.
-
-
Step 4: Storage and Disposal
-
Store the sealed container in secondary containment to prevent spills.
-
Contact your institution's EHS for collection and disposal.
-
Contaminated Laboratory Ware
This category includes items such as pipette tips, serological pipettes, microfuge tubes, gloves, and culture plates that have come into contact with this compound.
-
Step 1: Segregation
-
Segregate contaminated solid waste from regular lab trash.
-
If the labware is also contaminated with biohazardous materials (e.g., fungal cultures), it must be treated as biohazardous waste.
-
-
Step 2: Collection
-
Place all contaminated disposable labware into a designated hazardous waste container lined with a durable plastic bag.
-
-
Step 3: Labeling and Disposal
-
Label the container appropriately (e.g., "Solid Chemical Waste," or if applicable, "Biohazardous Waste").
-
Dispose of the waste through your institution's EHS-approved waste stream.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. intelligenthq.com [intelligenthq.com]
- 5. eurogentec.com [eurogentec.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Antifungal Peptides as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. ptb.de [ptb.de]
Essential Safety and Handling Guide for the Antifungal Peptide MMGP1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MMGP1, a cell-penetrating antifungal peptide with cytotoxic and proteolytic properties. Adherence to these procedural guidelines is essential to ensure laboratory safety and maintain experimental integrity.
This compound is an antifungal peptide identified from a marine metagenome.[1] It exhibits cytotoxic effects against Candida albicans by penetrating the cell, binding to DNA, inhibiting transcription, and inducing the production of reactive oxygen species (ROS), which ultimately leads to cell death.[2] The peptide also displays in vitro proteolytic activity, meaning it can break down proteins.[3] Due to these bioactive and cytotoxic characteristics, stringent safety protocols must be followed during its handling and disposal.
Risk Assessment and Hazard Control
Given the cytotoxic nature of this compound, a thorough risk assessment is mandatory before any handling.[4] The primary hazards include exposure through skin contact, inhalation of lyophilized powder, and ingestion.[5] A hierarchy of controls should be implemented to mitigate these risks.[6]
Summary of Potential Hazards:
| Hazard Type | Description | Potential Consequences |
| Chemical | Cytotoxic and proteolytic peptide. The full toxicological properties have not been investigated.[5] | Skin and eye irritation, allergic reactions, or other unknown toxic effects upon exposure.[6][7] |
| Physical | Lyophilized powder can be lightweight and prone to aerosolization due to static electricity.[8] | Inhalation of the peptide, leading to respiratory tract irritation or systemic exposure. |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary control measure to prevent exposure to this compound.[2] All personnel must be trained in the proper donning, doffing, and disposal of PPE.[4]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or vinyl gloves is recommended.[9] | Prevents skin contact with the cytotoxic peptide. Double-gloving provides an extra layer of protection. |
| Body Protection | Long-sleeved laboratory coat with elastic cuffs.[9] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield if there is a risk of splashing.[2][9] | Protects eyes from contact with the peptide in either powder or solution form. |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when handling the lyophilized powder outside of a certified biological safety cabinet or fume hood to prevent inhalation.[2][9] | Lyophilized peptides can easily become airborne.[8] |
Operational Plan: Handling and Experimental Protocols
Reconstitution of Lyophilized this compound:
-
Preparation: Perform all work within a certified biological safety cabinet (BSC) or a chemical fume hood to control for aerosolization. Ensure the workspace is clean and organized.[10]
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Reconstitution: Use a sterile, properly labeled syringe to add the recommended sterile solvent (e.g., sterile bacteriostatic water) to the vial.[1][11] Avoid shaking the vial; instead, gently swirl or vortex to dissolve the peptide.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes for storage.[1]
General Handling:
-
Always use Luer-lock syringes and needleless systems where possible to minimize the risk of spills and sharps injuries.[2]
-
Clearly label all containers with the peptide name, concentration, and hazard information.[1]
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling the peptide, even if gloves were worn.[10]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.[1][4]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, masks), plasticware (e.g., pipette tips, microfuge tubes), and vials should be placed in a clearly labeled, sealed biohazardous waste container.[12] |
| Liquid Waste | Unused this compound solutions and contaminated buffers should be collected in a designated, sealed hazardous chemical waste container.[13] Do not pour down the drain.[13] |
| Sharps Waste | Needles and syringes used for reconstitution must be disposed of in a puncture-resistant sharps container.[14] |
Emergency Procedures
Spill Response:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.[1]
-
Clean the affected area with a suitable disinfectant or cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.[1]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5]
-
Eye Contact: Flush eyes thoroughly with water for at least 15 minutes.[5]
-
Inhalation: Move to fresh air immediately.[5]
-
Ingestion: Wash out the mouth with water, provided the person is conscious.[5]
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
Visualized Workflow for this compound Handling and Disposal
Caption: Workflow for the safe handling and disposal of the cytotoxic peptide this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polypeptide.com [polypeptide.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. abcepta.com [abcepta.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biorunstar.com [biorunstar.com]
- 8. Contamination Risks in Work with Synthetic Peptides: flg22 as an Example of a Pirate in Commercial Peptide Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aupe.org [aupe.org]
- 10. peptideskingdom.com [peptideskingdom.com]
- 11. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
